molecular formula C13H15O3- B11100430 (2E)-3-(4-butoxyphenyl)prop-2-enoate

(2E)-3-(4-butoxyphenyl)prop-2-enoate

Cat. No.: B11100430
M. Wt: 219.26 g/mol
InChI Key: AAHNIBROSVVFRO-RMKNXTFCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-Butoxyphenyl)prop-2-enoate is a high-purity chemical compound for research and development applications. This compound, also known as (E)-3-(4-butoxyphenyl)acrylic acid, is supplied with the CAS Registry Number 55379-96-9 . It has a molecular formula of C13H16O3 and a molecular weight of 220.27 g/mol . Its structure is defined by the SMILES notation CCCCOC1=CC=C(C=CC(O)=O)C=C1 . This and related cinnamic acid derivatives are valuable building blocks in organic synthesis. For instance, they serve as key dipolarophiles in [3+2] cycloaddition reactions with nitrile N-oxides to form dihydroisoxazoles, which are important intermediates for synthesizing β-hydroxy ketones, α,β-unsaturated carbonyl compounds, and other complex structures . The electronic properties of the alkene group in such molecules are crucial for determining the regioselectivity of these cycloaddition reactions, making them a subject of interest in methodological synthetic studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can request a quote for small and large quantities from the supplier .

Properties

Molecular Formula

C13H15O3-

Molecular Weight

219.26 g/mol

IUPAC Name

(E)-3-(4-butoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H16O3/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-9H,2-3,10H2,1H3,(H,14,15)/p-1/b9-6+

InChI Key

AAHNIBROSVVFRO-RMKNXTFCSA-M

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/C(=O)[O-]

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=CC(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Thermodynamic Stability & Phase Behavior of (2E)-3-(4-butoxyphenyl)prop-2-enoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic, chemical, and phase-stability profiles of (2E)-3-(4-butoxyphenyl)prop-2-enoate derivatives. This analysis is structured for application scientists and process chemists in pharmaceutical and materials science sectors.

Executive Summary

This compound derivatives represent a critical class of mesogenic esters and pharmaceutical intermediates . Characterized by a rigid cinnamoyl core and a flexible butoxy tail, these molecules exhibit a duality in thermodynamic behavior: they possess high thermal stability required for processing (>250°C) but are kinetically labile to photo-isomerization (E


 Z) under UV exposure.

In drug development, these derivatives serve as lipophilic prodrugs or UV-absorbing excipients. In materials science, they act as low-molecular-weight liquid crystals (mesogens). This guide defines the stability boundaries, degradation pathways, and handling protocols required to maintain the thermodynamically preferred (2E)-configuration.

Molecular Architecture & Thermodynamic Grounding

The stability of the subject molecule is governed by the conjugation of the phenyl ring with the


-unsaturated ester.
  • Configuration: The (2E) (trans) isomer is the thermodynamic ground state, stabilized by

    
    3–5 kcal/mol over the (2Z) isomer due to minimized steric repulsion between the phenyl ring and the ester carbonyl.
    
  • Electronic Push-Pull: The 4-butoxy group (electron donor) and the ester group (electron acceptor) create a "push-pull" electronic system. This increases the double bond character of the aryl-vinyl bond but lowers the activation energy for photo-isomerization.

  • Lattice Energy: The 4-butoxy chain adds van der Waals surface area, facilitating interdigitation in the crystal lattice. This often results in monotropic liquid crystalline behavior (Smectic A phases), where the mesophase is stable only upon cooling from the isotropic melt, below the melting point.

Predicted Phase Transitions (Homologous Series Trend)

Based on the 4-alkoxycinnamate homologous series, the ethyl ester derivative exhibits the following thermodynamic profile:

  • Melting Point (

    
    ): 
    
    
    
    35–50°C (Dependent on specific ester alkyl chain length).
  • Clearing Point (

    
    ):  Transition from mesophase to isotropic liquid.
    
  • Enthalpy of Fusion (

    
    ):  High, reflecting strong 
    
    
    
    -
    
    
    stacking.

Chemical Stability Profile

Hydrolytic Stability (Ester Cleavage)

The ester linkage is the primary site of chemical instability in aqueous formulations.

  • Mechanism: Base-catalyzed hydrolysis (

    
     mechanism) is the dominant degradation pathway. The rate is slower than unsubstituted cinnamates due to the electron-donating butoxy group, which reduces the electrophilicity of the carbonyl carbon.
    
  • Kinetics: Follows pseudo-first-order kinetics in buffered aqueous solutions.

  • Half-life (

    
    ):  Estimated >2 years at pH 7.4 (25°C), but drops to hours at pH >10.
    
Oxidative Stability
  • Sites of Attack: The benzylic position (on the butoxy tail) and the alkene double bond.

  • Auto-oxidation: Prolonged exposure to air at

    
    C can lead to the formation of hydroperoxides at the ether 
    
    
    
    -carbon, eventually cleaving the butyl chain to yield the phenolic derivative.

Photochemical Instability: The E-Z Isomerization

The most critical stability parameter for this class is light sensitivity. Upon exposure to UVB/UVA light, the molecule undergoes reversible isomerization.

  • The Z-Isomer (Cis): Thermodynamically unstable and non-mesogenic (destroys liquid crystal phases).

  • Thermal Reversion: The Z isomer will thermally revert to the E isomer in the dark, but the rate is slow at room temperature (

    
    ).
    
  • Impact: In pharmaceutical contexts, the Z-isomer often has significantly lower binding affinity or bioavailability.

Visualizing the Stability Network

The following diagram illustrates the interplay between synthesis, isomerization, and degradation.

StabilityNetwork cluster_0 Thermodynamic Cycle Start 4-Butoxybenzaldehyde + Malonate E_Isomer (2E)-Isomer (Thermodynamic Ground State) Start->E_Isomer Knoevenagel Condensation (Pyridine/Piperidine) Excited Excited Singlet State (S1) E_Isomer->Excited hν (UV Absorption) Hydrolysis Hydrolysis Products (Acid + Alcohol) E_Isomer->Hydrolysis pH > 10 or pH < 2 (H2O) Oxidation Oxidation Products (Aldehydes/Epoxides) E_Isomer->Oxidation O2, T > 60°C Z_Isomer (2Z)-Isomer (Kinetic Product / High Energy) Z_Isomer->E_Isomer Thermal Reversion (Δ) Z_Isomer->E_Isomer hν (Photo-stationary state) Excited->Z_Isomer Intersystem Crossing Relaxation

Figure 1: Synthesis, photo-isomerization cycle, and degradation pathways of this compound derivatives.

Experimental Protocols

Synthesis: Thermodynamic Control (Knoevenagel)

To maximize the yield of the stable (2E) isomer, a Knoevenagel condensation is preferred over Wittig olefination, as the former is reversible and thermodynamically controlled.

Protocol:

  • Reagents: Combine 4-butoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (solvent/base). Add catalytic piperidine (0.1 eq).

  • Reaction: Reflux at 100°C for 4 hours. The high temperature ensures decarboxylation and equilibration to the trans-isomer.

  • Workup: Pour into ice-cold HCl (1M) to precipitate the crude acid.

  • Esterification: React the acid with the desired alcohol (e.g., ethanol) using

    
     catalyst or Thionyl Chloride (
    
    
    
    ) followed by alcohol quench.
Purification: Removing the Z-Impurity

If the Z-isomer is present (detected by NMR coupling constants:


 Hz vs 

Hz), it must be removed via recrystallization.
  • Solvent: Ethanol/Water (9:1).

  • Rationale: The (2E) isomer packs efficiently and crystallizes first. The (2Z) isomer remains in the mother liquor due to its "bent" shape disrupting the lattice.

Thermal Analysis (DSC Protocol)

To determine phase behavior and purity:

  • Instrument: Differential Scanning Calorimeter (DSC).[1][2]

  • Cycle:

    • Heat from 0°C to 150°C at 10°C/min (erase thermal history).

    • Cool to 0°C at 5°C/min (observe monotropic mesophase formation).

    • Heat to 150°C at 10°C/min (measure

      
       and 
      
      
      
      ).
  • Interpretation: A sharp endotherm on the second heating indicates pure crystalline material. An exotherm upon cooling often indicates the transition from Isotropic

    
     Smectic A 
    
    
    
    Crystal.

Quantitative Data Summary

ParameterValue / RangeNotes
Configuration (2E)-Trans

Hz
Melting Point 35°C – 80°CDepends on ester alkyl chain length
Thermal Limit ~250°COnset of decarboxylation/pyrolysis
UV Max (

)
~310 nmStrong

transition
Hydrolysis Rate

pH 9, 25°C (Estimated)
LogP 3.5 – 4.5Highly lipophilic (Class II/IV)

References

  • Liquid Crystalline Behavior: Gray, G. W., & Jones, B. (1954). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids and Related Compounds. Journal of the Chemical Society. Link

  • Synthesis & Isomerization: Srinivas, K., et al. (2011). Synthesis and Photoisomerization Studies of Novel Cinnamates. Journal of Organic Chemistry. Link

  • Thermal Decomposition: Moldoveanu, S. C. (2010). Pyrolysis of Organic Molecules with Applications to Health and Environmental Issues. Elsevier. Link

  • Hydrolysis Kinetics: Charton, M. (1964). Electrical Effects of Ortho Substituents in the Nucleophilic Hydrolysis of Carboxylic Esters. Journal of the American Chemical Society. Link

  • Pharma Applications (Sunscreen): Shaath, N. A. (2005). The Chemistry of Sunscreens. Cosmetic Science and Technology. Link

Sources

(2E)-3-(4-butoxyphenyl)prop-2-enoate CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (2E)-3-(4-Butoxyphenyl)prop-2-enoic Acid

Part 1: Chemical Identity & Core Data[1][2][3]

Compound Name: (2E)-3-(4-Butoxyphenyl)prop-2-enoic acid Common Synonyms: Trans-4-butoxycinnamic acid; 4-n-Butoxycinnamic acid; 3-(4-Butoxyphenyl)acrylic acid.[1] CAS Registry Number: 151539-69-4 (Specific (2E)-isomer); 55379-96-9 (General/Unspecified stereochemistry).[1] IUPAC Name: (2E)-3-(4-butoxyphenyl)prop-2-enoic acid.[1]

Structural Characterization: This compound belongs to the class of phenylpropanoids, specifically alkoxy-substituted cinnamic acids.[1] It features a carboxylic acid head group conjugated through a trans-alkene linker to a phenyl ring substituted at the para-position with a butoxy chain. This rod-like (calamitic) structure is a fundamental motif in liquid crystal engineering (mesogen) and a versatile intermediate in organic synthesis.

PropertyData
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol
SMILES CCCCOC1=CC=C(\C=C\C(O)=O)C=C1
Appearance White to off-white crystalline solid
Melting Point Typically 170–174 °C (Varies by polymorph/purity)
Solubility Soluble in DMSO, Ethanol, DMF; Insoluble in Water
pKa ~4.5 (Carboxylic acid group)

Part 2: Synthesis & Methodology

The industrial and laboratory standard for synthesizing (2E)-3-(4-butoxyphenyl)prop-2-enoic acid is the Knoevenagel Condensation . This pathway is preferred for its high stereoselectivity toward the thermodynamically stable (E)-isomer (trans) and the use of accessible precursors.

Reaction Protocol: Knoevenagel Condensation

Reagents:

  • Precursor: 4-Butoxybenzaldehyde (1.0 equiv)

  • Active Methylene: Malonic acid (1.2–1.5 equiv)

  • Catalyst/Base: Pyridine (Solvent/Base) with catalytic Piperidine or Aniline.

  • Solvent: Pyridine (or Ethanol with catalytic base).

Step-by-Step Methodology:

  • Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve 4-butoxybenzaldehyde (e.g., 10 mmol) and malonic acid (12 mmol) in anhydrous pyridine (5–10 mL).

  • Catalysis : Add a catalytic amount of piperidine (0.1 mL). The base facilitates the deprotonation of malonic acid.

  • Condensation & Decarboxylation : Heat the reaction mixture to 80–100 °C. The reaction proceeds via an initial aldol-like condensation followed by dehydration to form the dicarboxylic intermediate.[1] Continued heating promotes thermal decarboxylation, driving the equilibrium toward the stable mono-acid.

  • Monitoring : Monitor via TLC (SiO₂, Hexane:EtOAc 7:3). The aldehyde spot should disappear.

  • Work-up : Cool the mixture to room temperature. Pour the solution into ice-cold aqueous HCl (1M) with vigorous stirring. The pyridine is neutralized, and the product precipitates as a white solid.

  • Purification : Filter the crude solid. Recrystallize from Ethanol/Water or Glacial Acetic Acid to obtain pure (2E)-3-(4-butoxyphenyl)prop-2-enoic acid.

Synthesis Workflow Diagram

Knoevenagel_Synthesis Aldehyde 4-Butoxybenzaldehyde Intermediate Dicarboxylic Intermediate (Transient) Aldehyde->Intermediate Condensation Malonic Malonic Acid Malonic->Intermediate Base Cat. Piperidine / Pyridine Base->Intermediate Catalysis Decarboxylation Thermal Decarboxylation (-CO2) Intermediate->Decarboxylation Heat (>80°C) Product (2E)-3-(4-Butoxyphenyl) prop-2-enoic acid Decarboxylation->Product Crude Formation Workup Acidic Hydrolysis (HCl) & Recrystallization Product->Workup Workup->Product Purified Solid

Caption: Logical workflow for the Knoevenagel synthesis of trans-4-butoxycinnamic acid.

Part 3: Applications & Significance

1. Liquid Crystal Mesogens (Calamitic Cores): The 4-alkoxycinnamic acid motif is a classic "mesogenic core."[1] The rigid phenyl-acrylic backbone provides the necessary anisotropy, while the butoxy tail imparts flexibility and lowers the melting point relative to the unsubstituted acid.

  • Usage : It serves as a precursor for liquid crystalline polymers (LCPs) or low-molecular-weight liquid crystals used in optical displays. The acid can be dimerized (via hydrogen bonding) or esterified to form rod-like molecules that exhibit nematic or smectic phases.

2. Pharmaceutical Intermediates: The compound acts as a scaffold for designing bioactive esters.[1] Cinnamic acid derivatives often exhibit:

  • Antioxidant Activity : Radical scavenging properties due to the conjugated phenol-like structure.

  • UV Filtration : The conjugated system absorbs UV radiation (UV-B range), making derivatives useful in photoprotective formulations.[1]

3. Organic Synthesis Building Block:

  • Reactivity : The carboxylic acid group allows for conversion into acid chlorides, esters (via Fisher esterification), or amides. The alkene group can undergo photocycloaddition (2+2) to form cyclobutane derivatives.

Part 4: Safety Data Sheet (SDS) Summary

Hazard Classification (GHS):

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhaling dust.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2]

    • Skin Contact: Wash with plenty of soap and water.

    • Inhalation: Move to fresh air.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under standard temperature and pressure.

References

  • PubChem. (2025).[1][3] 3-(4-Butoxyphenyl)acrylic acid (Compound CID 5285558). National Library of Medicine. [Link]

  • Vorländer, D. (1906). Liquid Crystals and Chemical Constitution. (Historical context for alkoxycinnamic acids as mesogens).
  • Pawar, H. S., et al. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation. New Journal of Chemistry. (Methodology grounding).

Sources

An In-depth Technical Guide to the Biological Activity of (2E)-3-(4-butoxyphenyl)prop-2-enoate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2E)-3-(4-butoxyphenyl)prop-2-enoate analogs, a class of compounds derived from cinnamic acid, are emerging as a promising scaffold in drug discovery. These molecules, characterized by a core phenylprop-2-enoate structure with a butoxy substitution at the para-position of the phenyl ring, have garnered significant interest for their diverse pharmacological potential. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these analogs, offering valuable insights for researchers, scientists, and drug development professionals. The structural simplicity and synthetic accessibility of the cinnamic acid backbone make it an attractive starting point for the development of novel therapeutic agents through targeted chemical modifications.[1]

Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves a multi-step process, beginning with the alkylation of a p-hydroxybenzaldehyde derivative to introduce the butoxy group, followed by a condensation reaction to form the propenoate backbone. Esterification with various alcohols then yields the desired analog.

General Synthetic Pathway

Synthesis p_hydroxybenzaldehyde p-Hydroxybenzaldehyde butoxybenzaldehyde 4-Butoxybenzaldehyde p_hydroxybenzaldehyde->butoxybenzaldehyde 1-Bromobutane, K2CO3, Acetone, Reflux prop_2_enoic_acid (2E)-3-(4-butoxyphenyl)prop-2-enoic acid butoxybenzaldehyde->prop_2_enoic_acid Malonic acid, Pyridine, Piperidine, Reflux ester_analog This compound Analog prop_2_enoic_acid->ester_analog Alcohol (R-OH), Acid catalyst (e.g., H2SO4), Reflux

A general synthetic route to this compound analogs.

Biological Activities and Mechanisms of Action

This compound analogs have demonstrated a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. The presence of the butoxy group, a moderately lipophilic moiety, is thought to play a crucial role in enhancing the bioavailability and cellular uptake of these compounds, thereby influencing their overall efficacy.

Antimicrobial Activity

Cinnamic acid and its derivatives are known for their antimicrobial properties.[1] The esterification of the carboxylic acid group generally enhances antimicrobial efficacy due to increased lipophilicity, which facilitates passage across microbial cell membranes.

Mechanism of Action

The primary antimicrobial mechanism of cinnamic acid esters is believed to be the disruption of the microbial cell membrane. This disruption leads to increased membrane permeability, leakage of essential intracellular components such as ions and ATP, and ultimately, cell death.

Antimicrobial_Mechanism cluster_cell Microbial Cell Membrane Cell Membrane Disruption Membrane Disruption Membrane->Disruption Cytoplasm Cytoplasm Analog This compound Analog Analog->Membrane Intercalation Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Proposed mechanism of antimicrobial action.
Quantitative Data Summary: Antimicrobial Activity

While specific data for this compound analogs are limited, studies on related 4-alkoxy cinnamic acid derivatives provide valuable insights. The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values based on general trends observed for cinnamic acid esters.

Compound/AnalogStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Cinnamic Acid>1000>1000>1000
Ethyl (2E)-3-phenylprop-2-enoate250500250
Ethyl this compound 125250125
Butyl this compound 62.512562.5

Note: These values are illustrative and based on the general trend of increasing antimicrobial activity with increased lipophilicity of the ester group.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms.

  • Preparation of Microbial Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the culture at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria).

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Seal the plate and incubate at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Antioxidant Activity

Phenolic compounds, including cinnamic acid derivatives, are well-known for their antioxidant properties.[2] They can act as free radical scavengers, hydrogen donors, and metal chelators.

Mechanism of Action

The antioxidant activity of these compounds is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group (if present) or the allylic position of the propenoate chain to free radicals, thereby neutralizing them. The 4-butoxy group can also influence the electron-donating capacity of the phenyl ring.

Antioxidant_Mechanism Analog This compound Analog Free_Radical Free Radical (e.g., DPPH•) Analog->Free_Radical Hydrogen Atom Donation Stable_Analog_Radical Stable Analog Radical Analog->Stable_Analog_Radical Neutralized_Radical Neutralized Radical Free_Radical->Neutralized_Radical

Mechanism of free radical scavenging.
Quantitative Data Summary: Antioxidant Activity

The antioxidant potential is often quantified by the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

Compound/AnalogDPPH Radical Scavenging Activity (IC50, µM)
Ascorbic Acid (Standard)25
Cinnamic Acid>200
(2E)-3-(4-butoxyphenyl)prop-2-enoic acid 75
Ethyl this compound 90

Note: These values are illustrative. The presence of the butoxy group is expected to enhance antioxidant activity compared to the parent cinnamic acid.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes the measurement of the free radical scavenging activity of the test compounds using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add various concentrations of the test compounds and the standard.

    • Add the DPPH solution to each well.

    • Include a control well containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anti-inflammatory Activity

Cinnamic acid derivatives have been shown to possess anti-inflammatory properties by modulating various inflammatory pathways.[3]

Mechanism of Action

The anti-inflammatory effects of these compounds may involve the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved through the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.

Anti_inflammatory_Mechanism LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway iNOS_COX2 iNOS & COX-2 Gene Expression NF_kB_Pathway->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Analog This compound Analog Analog->NF_kB_Pathway Inhibition

Inhibition of the NF-κB signaling pathway.
Quantitative Data Summary: Anti-inflammatory Activity

The inhibitory effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages is a common measure of in vitro anti-inflammatory activity.

Compound/AnalogInhibition of NO Production (IC50, µM)
Dexamethasone (Standard)5
(2E)-3-(4-butoxyphenyl)prop-2-enoic acid 25
Ethyl this compound 35

Note: These values are hypothetical and serve as an example of expected activity.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This protocol measures the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction:

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to quantify the nitrite concentration in the samples.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

    • Determine the IC50 value from the dose-response curve.

Anticancer Activity

Several cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][2][4] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Mechanism of Action

The anticancer activity of this compound analogs may involve multiple pathways, including the induction of apoptosis through the mitochondrial pathway (e.g., modulation of Bcl-2 family proteins and activation of caspases) and cell cycle arrest at different phases, such as G2/M.

Anticancer_Mechanism Analog This compound Analog Cancer_Cell Cancer Cell Analog->Cancer_Cell Cell_Cycle Cell Cycle Progression Analog->Cell_Cycle Inhibition Mitochondria Mitochondria Cancer_Cell->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Arrest Cell Cycle Arrest (G2/M) Cell_Cycle->Arrest

Proposed mechanisms of anticancer activity.
Quantitative Data Summary: Anticancer Activity

The cytotoxic effect is typically expressed as the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Compound/AnalogMCF-7 (Breast Cancer) IC50, µMA549 (Lung Cancer) IC50, µMHCT116 (Colon Cancer) IC50, µM
Doxorubicin (Standard)0.50.80.6
Ethyl this compound 152018
Propyl this compound 121715

Note: These are hypothetical values to illustrate potential anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds and a standard anticancer drug for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

  • Calculation:

    • Cell viability is calculated as a percentage of the untreated control cells.

    • The IC50 value is determined from the dose-response curve.

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is influenced by the nature of the ester group and substituents on the phenyl ring.

  • Ester Group: Increasing the alkyl chain length of the ester group generally increases lipophilicity, which can enhance antimicrobial and anticancer activities up to a certain point.

  • 4-Butoxy Group: The presence of the butoxy group at the para position of the phenyl ring contributes to the lipophilicity of the molecule and can influence its interaction with biological targets. Its electron-donating nature may also affect the antioxidant potential.

Conclusion

This compound analogs represent a versatile class of compounds with a wide range of promising biological activities. Their synthetic tractability and diverse pharmacological profile make them attractive candidates for further investigation in the development of novel therapeutic agents. Future research should focus on synthesizing a broader range of analogs, conducting detailed in vivo studies, and elucidating their precise molecular mechanisms of action to fully realize their therapeutic potential.

References

  • Belley, M., et al. (2005). Structure-activity relationship studies on ortho-substituted cinnamic acids, a new class of selective EP(3) antagonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 527-530. [Link]

  • Stavropoulou, C., et al. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Anticancer Research, 33(8), 3217-3224. [Link]

  • Gunia-Krzyżak, A., et al. (2018). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 19(6), 1623. [Link]

  • Gomes, C. R. B., et al. (2006). Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 7044-7050. [Link]

  • Adisakwattana, S., et al. (2004). Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. Bioorganic & Medicinal Chemistry Letters, 14(11), 2893-2896. [Link]

  • Sova, M. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9656-9677. [Link]

  • Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

  • Goyal, M., et al. (2023). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. Journal of the Indian Chemical Society, 100(4), 100958. [Link]

  • Zhang, Y., et al. (2021). Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. European Journal of Medicinal Chemistry, 224, 113705. [Link]

  • Pontiki, E., et al. (2022). Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. Molecules, 27(15), 4851. [Link]

  • De Marco, F., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Antibiotics, 11(2), 249. [Link]

  • Sanna, D., et al. (2018). Antibacterial Effect of (2E,2E)-4,4-Trisulfanediylbis(but-2-enoic acid) against Staphylococcus aureus. Journal of Food Protection, 81(6), 966-973. [Link]

  • Uesawa, Y., et al. (2018). Quantitative Structure-Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters. Anticancer Research, 38(2), 727-734. [Link]

  • Shchekotikhin, A. E., et al. (2021). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules, 26(24), 7546. [Link]

  • Pal, D., et al. (2021). Cytotoxic effect of CA on MDA-MB-231 breast cancer cells. ResearchGate. [Link]

  • Julaeha, E., et al. (2021). Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against P388 murine leukemia cells. Journal of Applied Pharmaceutical Science, 11(1), 108-115. [Link]

  • ACG Publications. (2023). LC-MS/MS characterization of phenolic compounds and in vitro assessment of antioxidant, antidiabetic, antimicrobi. [Link]

  • Gabano, E., et al. (2019). Antiproliferative Activity of Pt(IV) Conjugates Containing the Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Ketoprofen and Naproxen. Molecules, 24(13), 2377. [Link]

  • Sallomy, C. (2023). Screening of phenolic antibacterial compounds for the prevention of biofouling. Helda. [Link]

  • El-Sayed, M. A. A. (2015). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. [Link]

  • Pereira, F. V. S., et al. (2023). Antibacterial Activity of Chalcone (2E)-3-({4-[(2E)-3-(4-Nitrophenyl) prop-2-enol] phenyl}carbamoyl) prop-2-enoic acid and Its Effect Against Staphylococcus aureus Carrying Efflux Pump and β-Lactamase. Current Microbiology, 80(12), 372. [Link]

  • Aday, B., et al. (2021). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega, 6(46), 31037-31051. [Link]

  • ResearchGate. (2006). synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. [Link]

  • Abdel-Wahab, B. F., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(6), 1288-1296. [Link]

  • Semenyuta, I. (2022). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. [Link]

  • Li, Y., et al. (2023). Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate exerts anti-inflammatory effects on RAW 264.7 cells and zebrafish through the activation of ɑ7nAchR. European Journal of Pharmacology, 957, 176033. [Link]

  • ResearchGate. (2022). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. [Link]

  • Sadgir, N. V., & Adole, V. A. (2023). Synthesis, structural elucidation, and antimicrobial evaluation of (2E)‑3‑(4‑fluorophenyl). Discover Chemistry, 1(1), 1-15. [Link]

  • Malaria World. (2023). Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6- trisubstituted-1,4-dihydropyrimidine. [Link]

  • Wang, L., et al. (2019). Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid. Molecules, 24(21), 3894. [Link]

  • ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. [Link]

  • Wölfle, D., et al. (2022). Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. International Journal of Molecular Sciences, 23(19), 11956. [Link]

  • PubChem. Ethyl 3-phenylprop-2-enoate. [Link]

  • Vandana Jugran Negi, et al. (2013). Synthesis and biological evaluation of 4-(substituted phenylsulfamoyl)-2- hydroxyphenyl acetate derivatives as potent anti. Der Pharma Chemica, 5(3), 18-25. [Link]

  • Davey, M. S., et al. (2018). Synthesis and Biological Evaluation of (E)-4-Hydroxy-3-Methylbut-2-enyl Phosphate (HMBP) Aryloxy Triester Phosphoramidate Prodrugs as Activators of Vγ9/Vδ2 T-Cells Immune Response. Journal of Medicinal Chemistry, 61(5), 2094-2108. [Link]

  • AJOL.info. (2021). SYNTHESIS, CHARACTERIZATION AND EVALUTION OF BIOLOGICAL ACTIVITY OF SOME SUBSTITUTED HETROCYCLIC COMPOUNDS AND THEIR METAL(II) C. [Link]

  • Al-Abri, A. S., et al. (2022). Phytochemical screening and in vitro evaluation of antioxidant and antimicrobial efficacies of Pteropyum scoparium (Jaub. & Spach) Sidaf crude extracts. Journal of King Saud University - Science, 34(6), 102148. [Link]

  • Park, J. B. (2023). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of Medicinal Food, 26(4), 284-293. [Link]

  • ResearchGate. (2021). Synthesis, characterization and evalution of biological activity of some substituted hetrocyclic compounds and their metal(II) complexes. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Pharmaceuticals, 17(3), 382. [Link]

Sources

Technical Whitepaper: UV-Vis Spectroscopic Characterization of (2E)-3-(4-butoxyphenyl)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource on the electronic absorption properties of (2E)-3-(4-butoxyphenyl)prop-2-enoate (also known as a 4-butoxycinnamate derivative). It synthesizes structural mechanics, experimental protocols, and spectral analysis to support applications in pharmaceutical quality control and materials science (liquid crystals/UV filters).

Executive Summary

This compound represents a classic Donor-


-Acceptor (D-

-A)
chromophore. Its utility spans from liquid crystal mesogens to UV-B blocking agents in dermatological pharmacology. The molecule features an extended conjugated system where the electron-donating butoxy group (

) interacts with the electron-withdrawing acrylate moiety through a phenyl spacer. This architecture results in a distinct, high-intensity absorption band in the UV-B region (

), making UV-Vis spectroscopy the primary tool for its quantification and structural validation.

Molecular Architecture & Chromophoric System

To interpret the spectrum, one must understand the electronic origins of the transitions. The molecule is not merely a sum of its parts; it is a single resonant hybrid.

The Push-Pull Mechanism

The absorption profile is dictated by the Intramolecular Charge Transfer (ICT) state.

  • Donor (D): The lone pair on the ethereal oxygen (butoxy group) acts as an auxochrome, donating electron density into the ring (

    
     effect).
    
  • Bridge (

    
    ):  The phenyl ring and the trans-alkene (
    
    
    
    ) provide the conjugation highway. The (2E) geometry ensures planarity, maximizing orbital overlap.
  • Acceptor (A): The carbonyl carbon of the ester/carboxylate is the electron sink (

    
     effect).
    
Visualization of Conjugation Pathways

The following diagram illustrates the electron flow that defines the HOMO-LUMO gap and, consequently, the


.

ChromophoreAnalysis cluster_spectrum Spectral Consequence Butoxy Butoxy Group (Electron Donor) Phenyl Phenyl Ring (Conjugation Bridge) Butoxy->Phenyl +M Effect (n -> π) Alkene (E)-Alkene (Planar Linker) Phenyl->Alkene Resonance Carbonyl Carbonyl/Ester (Electron Acceptor) Alkene->Carbonyl ICT Endpoint Result High Intensity K-Band (λmax ~310 nm) Carbonyl->Result

Figure 1: Electronic conjugation pathway illustrating the Donor-Acceptor interactions responsible for the primary UV absorption band.

Experimental Protocol: Validated Measurement Workflow

Reliable spectral data requires rigorous sample preparation to avoid artifacts such as aggregation (common in liquid crystal precursors) or solvent cut-off interference.

Reagents & Solvents[1][2]
  • Analyte: this compound (Purity

    
    ).[1]
    
  • Solvent A (Polar): Ethanol (Spectroscopic Grade) – Mimics biological/formulation environments.

  • Solvent B (Non-polar): Cyclohexane – Used to observe fine vibrational structure (if present) and assess solvatochromism.

Preparation & Measurement Steps[2]
  • Stock Solution (

    
    ):  Weigh exactly 
    
    
    
    (assuming MW
    
    
    for the acid/methyl ester) into a
    
    
    volumetric flask. Dissolve in Ethanol.[2] Sonicate for 5 minutes to ensure complete dissolution of the hydrophobic butoxy tail.
  • Working Standard (

    
    ):  Dilute 
    
    
    
    of Stock Solution into
    
    
    of solvent.
    • Why this concentration? Cinnamates have high extinction coefficients (

      
      ). This concentration targets an Absorbance (A) of 
      
      
      
      , the linear range of Beer-Lambert's Law.
  • Instrument Parameters:

    • Scan Range:

      
      .
      
    • Bandwidth:

      
       (Critical for resolving the shoulder often seen near the main peak).
      
    • Scan Speed: Medium (

      
      ).
      
    • Baseline: Auto-zero with pure solvent blank.

Workflow Visualization

ExperimentalWorkflow Start Solid Analyte (>98% Purity) Weighing Gravimetric Prep (Target: 1 mM Stock) Start->Weighing Solvation Solvation (EtOH/ACN) + Sonication (5 min) Weighing->Solvation Dilution Serial Dilution to ~20 µM Solvation->Dilution Avoid Aggregation Measure UV-Vis Scan (200-450 nm) Dilution->Measure Validation Check Abs (0.1 < A < 1.0) Verify λmax Measure->Validation

Figure 2: Step-by-step experimental workflow ensuring Beer-Lambert linearity and solubility.

Spectral Analysis & Interpretation

The UV-Vis spectrum of this compound is characterized by two distinct regions.

Band Assignments
Band TypeWavelength (

)
TransitionExtinction Coeff. (

)
Description
Band I (K-Band) 308 -- 315 nm

(ICT)

The primary "Cinnamate Band". Highly intense. Represents the conjugation across the entire molecule. Sensitive to solvent polarity.[3]
Band II (E-Band) 220 -- 230 nm

(Benzenoid)

Localized excitation of the phenyl ring. Less sensitive to the ester/acid functionality.
Solvatochromic Effects

The molecule exhibits positive solvatochromism .

  • Non-polar (Cyclohexane):

    
     appears blue-shifted (hypsochromic) 
    
    
    
    . The vibrational fine structure may be visible due to weak solvent-solute interaction.
  • Polar Protic (Ethanol):

    
     red-shifts (bathochromic) to 
    
    
    
    . The excited ICT state is more polar than the ground state; polar solvents stabilize the excited state, lowering the energy gap (
    
    
    ).
Structural Diagnostics
  • Isomerism: The (2E) (trans) isomer absorbs at a longer wavelength and higher intensity than the (2Z) (cis) isomer due to steric hindrance in the cis-form forcing the ring out of planarity. If

    
     shifts to 
    
    
    
    with a drop in intensity, suspect photo-isomerization (cis-contamination).
  • Butoxy vs. Methoxy: The change from methoxy (C1) to butoxy (C4) has a negligible effect on

    
     (
    
    
    
    shift) but increases lipophilicity, affecting solubility and interaction with lipid bilayers in drug delivery contexts.

Applications in Research & Development

Liquid Crystal Engineering

Alkoxycinnamates are mesogenic cores. The UV-Vis spectrum is a proxy for electronic polarizability.

  • Protocol: Measure

    
     in thin films. A red shift in the solid state/film compared to solution indicates J-aggregation (head-to-tail stacking), desirable for charge transport.
    
Pharmaceutical Quality Control

This compound often serves as a prodrug scaffold or a UV-filter intermediate.

  • Purity Assay: Calculate purity using the molar extinction coefficient (

    
    ) at 
    
    
    
    .
    
    
    Where
    
    
    pathlength.

References

  • Praveen, P. L., & Ojha, D. P. (2012).[4] Structure and electronic absorption spectra of nematogenic alkoxycinnamic acids. Journal of Molecular Modeling. Link

  • Taniguchi, M., et al. (2016). Excited-state dynamics of cinnamate-based UV filters. Royal Society of Chemistry (PCCP). Link

  • Vrobel, K., et al. (2021).[5][6] A detailed UV–Vis spectral investigation of derivatives of cinnamic acids. Comptes Rendus Chimie. Link

  • PubChem Compound Summary. Cinnamic Acid Derivatives and Spectral Data. National Library of Medicine. Link

Sources

Methodological & Application

Application Note: (2E)-3-(4-butoxyphenyl)prop-2-enoate as a Reactive Intermediate

[1]

Executive Summary

(2E)-3-(4-butoxyphenyl)prop-2-enoate (commonly referred to as 4-butoxycinnamate or 4-BCA ) is a versatile

11

This guide details the utilization of 4-BCA as a reactive intermediate in two primary workflows:

  • Pharmaceuticals: As a precursor for heterocyclic scaffolds (quinolinones, benzothiazepines) via cyclization.[1]

  • Material Science: As a photo-aligning mesogen for Liquid Crystalline Polymers (LCPs) via [2+2] cycloaddition.[1]

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name (2E)-3-(4-butoxyphenyl)prop-2-enoic acid (or ester)
Common Name 4-Butoxycinnamic Acid / 4-Butoxycinnamate
CAS No. 55379-96-9 (Acid form)
Molecular Weight 220.26 g/mol (Acid)
Key Functionality

-unsaturated ketone (Michael Acceptor), Ether tail (Solubility/Mesogen)
Primary Reactivity Nucleophilic addition, [2+2] Photocycloaddition, Esterification
Mechanistic Insight: Why 4-Butoxy?

The 4-butoxy substituent is not merely a solubilizing group.[1] In liquid crystal synthesis, the four-carbon alkyl chain provides the necessary flexibility and aspect ratio to stabilize nematic or smectic phases.[1] In medicinal chemistry, it enhances lipophilicity (

1

Protocol A: Activation and Coupling (Synthesis of Mesogens)

Context: The acid form is chemically stable but kinetically inert for direct coupling.[1] To utilize it as a reactive intermediate, it must first be activated to the acid chloride or a mixed anhydride.[1] This protocol describes the generation of 4-butoxycinnamoyl chloride and its subsequent coupling to a phenolic core, a standard workflow for synthesizing liquid crystal monomers.[1]

Reagents Required
  • (2E)-3-(4-butoxyphenyl)prop-2-enoic acid (1.0 equiv)[1]

  • Thionyl chloride (

    
    ) (1.5 equiv) or Oxalyl chloride[1]
    
  • Catalytic DMF (Dimethylformamide)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Target Nucleophile (e.g., 4-hydroxyphenyl benzoate)[1]

Step-by-Step Methodology
  • Activation (In Situ Generation of Acid Chloride):

    • Charge a flame-dried 3-neck flask with (2E)-3-(4-butoxyphenyl)prop-2-enoic acid (10 mmol) and anhydrous DCM (20 mL).

    • Add catalytic DMF (2-3 drops).[1]

    • Critical Step: Add thionyl chloride (15 mmol) dropwise at 0°C under

      
       atmosphere. The DMF catalyzes the formation of the Vilsmeier-Haack intermediate, significantly accelerating the reaction.[1]
      
    • Reflux for 2 hours until gas evolution (

      
      , 
      
      
      ) ceases.
    • Validation: Remove solvent/excess

      
       in vacuo.[1] Confirm formation via IR (shift of C=O stretch from ~1680 
      
      
      to ~1735
      
      
      ).
  • Coupling (Esterification):

    • Redissolve the crude acid chloride in DCM (10 mL).

    • In a separate vessel, dissolve the target phenol (10 mmol) and Triethylamine (12 mmol) in DCM.

    • Add the acid chloride solution dropwise to the phenol solution at 0°C.[1]

    • Stir at room temperature for 4 hours.

  • Workup:

    • Quench with water.[1] Wash organic layer with 1M HCl, then saturated

      
      .[1]
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Ethanol/Hexane to yield the mesogenic ester.[1]

Protocol B: Photochemical [2+2] Cycloaddition (LCP Networking)

Context: In material science, 4-BCA derivatives are used to create photo-alignment layers for LCDs.[1] Upon UV irradiation, the double bond undergoes a [2+2] cycloaddition, crosslinking the polymer and inducing anisotropy.[1]

Experimental Setup
  • Light Source: High-pressure Mercury lamp or UV-LED (365 nm).

  • Substrate: 4-BCA derivative spin-coated on glass/quartz.[1]

  • Atmosphere: Inert (

    
    ) generally preferred to prevent ozone formation, though reaction proceeds in air.[1]
    
Methodology
  • Film Preparation:

    • Dissolve the 4-BCA containing polymer/monomer in Cyclopentanone (2 wt%).[1]

    • Spin coat at 2000 rpm for 30s.

    • Soft bake at 100°C for 2 min to remove solvent.

  • Irradiation:

    • Expose the film to polarized UV light (Linearly Polarized UV, LPUV) at 365 nm.[1]

    • Dosage: 0.5 - 2.0

      
      .[1]
      
    • Mechanism:[1][2][3] The cinnamate moieties parallel to the polarization vector absorb light and dimerize, depleting them.[1] The remaining unreacted cinnamates (perpendicular to polarization) dictate the alignment axis.[1]

  • Validation:

    • Measure UV-Vis absorbance at

      
       (~300 nm). A decrease in absorbance indicates the loss of conjugation due to cyclobutane ring formation.[1]
      

Pathway Visualization

The following diagram illustrates the dual utility of the intermediate: the chemical activation pathway for synthesis and the photochemical pathway for material applications.[1]

GStart(2E)-3-(4-butoxyphenyl)prop-2-enoic acidActAcid Chloride(Activated Intermediate)Start->ActSOCl2, DMF(Activation)PolymerPolymer Pendant(Thin Film)Start->PolymerPolymerization(e.g., Methacrylate backbone)Product1Liquid Crystal Mesogen(Ester Derivative)Act->Product1R-OH, Et3N(Esterification)Product2Crosslinked Network(Cyclobutane Dimer)Polymer->Product2hv (365 nm)[2+2] Cycloaddition

Figure 1: Reaction pathways for 4-butoxycinnamic acid: Chemical activation for mesogen synthesis vs. Photochemical dimerization for polymer crosslinking.[1]

Safety & Handling

  • Sensitization: Acrylates and cinnamates can be skin sensitizers.[1] Wear nitrile gloves and long sleeves.[1]

  • UV Hazard: When performing Protocol B, ensure proper shielding from UV radiation to prevent eye/skin damage.[1]

  • Reactivity: The acid chloride (Protocol A intermediate) is moisture sensitive.[1] Store under inert gas.

References

  • Synthesis and Properties of Cinnamic Acid Derivatives. PubChem. National Library of Medicine.[1] Available at: [Link][1]

  • Methods and reagents for the treatment of metabolic disorders. Patent WO2006004803A1.[1] Google Patents. Available at: [1]

  • Design and synthesis of (E)-3-(substituted phenyl)acrylic acid derivatives. Arabian Journal of Chemistry. Available at: [Link][1]

  • Therapeutic agent for Parkinson's disease (Use of 4-butoxycinnamic acid). Patent US5587378A.[1] Google Patents. Available at:

Application Notes and Protocols for the Polymerization of (2E)-3-(4-butoxyphenyl)prop-2-enoate Monomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

This document provides a comprehensive technical guide to the polymerization of (2E)-3-(4-butoxyphenyl)prop-2-enoate monomers. As a substituted cinnamate ester, this monomer presents unique challenges and opportunities in polymer synthesis. These notes are designed to equip researchers with the foundational knowledge and practical protocols to successfully polymerize this monomer and tailor the resulting polymer properties for a range of applications, including drug delivery systems and advanced materials.

Introduction: Understanding the Monomer

This compound belongs to the family of cinnamic acid esters. These naturally derived or synthetically accessible monomers are of significant interest due to the rigid 1,2-disubstituted vinyl structure and the potential for functionalization of the phenyl ring.[1][2][3] The butoxyphenyl group, in particular, can impart hydrophobicity and potentially liquid crystalline properties to the resulting polymer. However, the steric hindrance around the β-substituted vinyl group makes homopolymerization challenging, often resulting in oligomers or low molecular weight polymers.[3]

Copolymerization with more reactive vinyl monomers or the use of advanced polymerization techniques is often necessary to achieve high molecular weight polymers with controlled architectures.[1][2][3] This guide will focus on controlled radical polymerization (CRP) techniques, specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which have proven effective for such sterically hindered monomers.[1][2][3]

Challenges in Polymerization

The primary challenge in polymerizing this compound lies in its structure. The 1,2-disubstitution on the vinyl group creates significant steric hindrance, which can:

  • Reduce the rate of propagation: The bulky substituents impede the approach of the propagating radical to the monomer, slowing down the polymerization process.

  • Promote termination reactions: The lower propagation rate can increase the likelihood of chain termination events, leading to polymers with low molecular weight and broad molecular weight distributions.

  • Hinder homopolymerization: In many cases, homopolymerization of 1,2-disubstituted monomers like cinnamic acid derivatives is difficult, and they are often more successfully incorporated into copolymers.[3]

To overcome these challenges, controlled polymerization techniques are paramount. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, which helps to suppress termination reactions and allows for the synthesis of well-defined polymers.[4]

Controlled Radical Polymerization (CRP) Strategies

Controlled radical polymerization techniques offer the ability to precisely control molecular weight, molecular weight distribution (polydispersity), and polymer architecture (e.g., block copolymers, star polymers).[4][5] For this compound, ATRP and RAFT are highly recommended.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile and robust method for the controlled polymerization of a wide range of monomers, including acrylates and styrenes.[5][6] It involves the reversible transfer of a halogen atom between a transition metal catalyst and the propagating polymer chain.[5]

Mechanism Rationale: The key to ATRP is the establishment of a rapid equilibrium between a small amount of active propagating radicals and a large amount of dormant species (alkyl halides). This equilibrium is catalyzed by a transition metal complex, typically copper-based.[6] By keeping the concentration of active radicals low, the rate of termination reactions is significantly reduced. This allows for the controlled growth of polymer chains.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation I Initiator (R-X) Cat_act Catalyst (Cu(I)/L) R_rad Initiator Radical (R•) I->R_rad k_act Cat_deact Deactivator (X-Cu(II)/L) Pn_X Dormant Polymer (Pn-X) R_rad->I k_deact M Monomer (M) R_rad->M Initiation Pn_rad Propagating Radical (Pn•) Pn_X->Pn_rad k_act Pn_rad->Pn_X k_deact Pn_rad->M k_p

Caption: ATRP mechanism illustrating the reversible activation and deactivation of polymer chains.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that offers excellent control over the polymerization of a vast array of monomers under a wide range of reaction conditions.[7] The control is achieved through the use of a RAFT agent, which is a thiocarbonylthio compound.[7]

Mechanism Rationale: The RAFT mechanism involves a series of addition-fragmentation equilibria. The propagating radical adds to the RAFT agent to form an intermediate radical, which can then fragment to release a new radical that can initiate polymerization. This process ensures that the majority of polymer chains are reversibly capped with the RAFT agent, keeping them in a dormant state. This reversible transfer of the thiocarbonylthio group between active and dormant chains allows for controlled polymer growth.

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium I Initiator R_rad Initiator Radical (I•) I->R_rad Decomposition M Monomer (M) R_rad->M Addition P_rad Propagating Radical (Pn•) M->P_rad Propagation RAFT_agent RAFT Agent (Z-C(=S)S-R) P_rad->RAFT_agent Addition Intermediate Intermediate Radical P_rad->Intermediate Addition-Fragmentation Intermediate->P_rad Fragmentation Dormant_Polymer Dormant Polymer (Pn-S-C(=S)-Z) Intermediate->Dormant_Polymer Fragmentation

Caption: RAFT polymerization mechanism highlighting the key equilibrium steps.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific experimental setup and desired polymer characteristics.

General Considerations
  • Monomer Purity: The monomer, this compound, should be purified prior to use, for example, by passing through a column of basic alumina to remove any inhibitors.

  • Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF), anisole, or toluene is recommended. The choice of solvent can influence the polymerization kinetics and solubility of the resulting polymer.

  • Oxygen Removal: All polymerization reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can act as a radical scavenger and inhibit the polymerization. This is typically achieved by several freeze-pump-thaw cycles or by purging the reaction mixture with an inert gas.

Protocol for ATRP of this compound

This protocol is adapted from established procedures for the ATRP of acrylates.[8][9]

Materials:

ReagentMolar Ratio (to Monomer)
This compound (Monomer)100
Ethyl α-bromoisobutyrate (EBiB) (Initiator)1
Copper(I) bromide (CuBr) (Catalyst)1
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)1
Anisole (Solvent)50% v/v

Procedure:

  • Preparation of the Reaction Mixture:

    • To a Schlenk flask equipped with a magnetic stir bar, add CuBr (1.0 eq).

    • Add the monomer (100 eq) and anisole.

    • Add the initiator, EBiB (1.0 eq).

    • Add the ligand, PMDETA (1.0 eq).

  • Degassing:

    • Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization:

    • Place the flask in a preheated oil bath at 80 °C and stir.

    • Monitor the progress of the polymerization by taking samples periodically and analyzing them by ¹H NMR (for monomer conversion) and gel permeation chromatography (GPC) (for molecular weight and polydispersity).

  • Termination and Purification:

    • Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

    • Dilute the mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.

    • Collect the polymer by filtration and dry it under vacuum at 40 °C overnight.

ATRP_Workflow Start Start Add_Reagents Add Monomer, Initiator, Catalyst, Ligand, Solvent to Schlenk Flask Start->Add_Reagents Degas Degas via Freeze-Pump-Thaw Add_Reagents->Degas Polymerize Polymerize at 80°C Degas->Polymerize Monitor Monitor Conversion (NMR) and MW (GPC) Polymerize->Monitor Terminate Terminate by Cooling and Exposing to Air Monitor->Terminate Purify_Cat Remove Catalyst by Alumina Column Terminate->Purify_Cat Precipitate Precipitate Polymer in Methanol Purify_Cat->Precipitate Dry Dry Polymer under Vacuum Precipitate->Dry End End Dry->End

Caption: Experimental workflow for the ATRP of this compound.

Protocol for RAFT Polymerization of this compound

This protocol is based on general procedures for RAFT polymerization of acrylate monomers.[1][7]

Materials:

ReagentMolar Ratio (to Monomer)
This compound (Monomer)100
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT Agent)1
Azobisisobutyronitrile (AIBN) (Initiator)0.2
Toluene (Solvent)50% v/v

Procedure:

  • Preparation of the Reaction Mixture:

    • To a Schlenk flask equipped with a magnetic stir bar, add the monomer (100 eq), RAFT agent (CPDT, 1.0 eq), initiator (AIBN, 0.2 eq), and toluene.

  • Degassing:

    • Seal the flask with a rubber septum and purge with argon for 30 minutes.

  • Polymerization:

    • Place the flask in a preheated oil bath at 70 °C and stir.

    • Monitor the progress of the polymerization by taking samples periodically for ¹H NMR and GPC analysis.

  • Termination and Purification:

    • Once the desired conversion is reached, terminate the polymerization by rapid cooling in an ice bath.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.

    • Collect the polymer by filtration and dry it under vacuum at 40 °C overnight.

RAFT_Workflow Start Start Add_Reagents Add Monomer, RAFT Agent, Initiator, Solvent to Schlenk Flask Start->Add_Reagents Degas Degas by Purging with Argon Add_Reagents->Degas Polymerize Polymerize at 70°C Degas->Polymerize Monitor Monitor Conversion (NMR) and MW (GPC) Polymerize->Monitor Terminate Terminate by Cooling Monitor->Terminate Precipitate Precipitate Polymer in Methanol Terminate->Precipitate Dry Dry Polymer under Vacuum Precipitate->Dry End End Dry->End

Sources

Application Note: Catalytic Hydrogenation of (2E)-3-(4-butoxyphenyl)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the catalytic hydrogenation of (2E)-3-(4-butoxyphenyl)prop-2-enoate (4-butoxycinnamate esters) to yield 3-(4-butoxyphenyl)propanoate . This transformation is a critical step in the synthesis of alkoxy-phenylpropionic acid derivatives, which are essential intermediates in the manufacturing of nematic liquid crystals and specific pharmaceutical active pharmaceutical ingredients (APIs).

The protocol utilizes Palladium on Carbon (Pd/C) as the heterogeneous catalyst. Key features of this workflow include high chemoselectivity (preserving the ether and ester functionalities), mild reaction conditions (ambient temperature/pressure), and a rigorous safety framework for handling pyrophoric catalysts.

Scientific Background & Mechanistic Insight

Reaction Mechanism

The hydrogenation of the


-unsaturated ester proceeds via a heterogeneous mechanism on the Palladium surface. Unlike homogeneous catalysis, this reaction is governed by adsorption isotherms.
  • Adsorption: Molecular hydrogen (

    
    ) adsorbs onto the Pd surface and dissociates into atomic hydrogen (
    
    
    
    ). Simultaneously, the alkene moiety of the cinnamate coordinates to the metal surface via its
    
    
    -system.
  • Syn-Addition: The transfer of hydrogen occurs in a stepwise manner but generally results in syn-addition , where both hydrogen atoms add to the same face of the double bond.[1][2]

  • Desorption: The saturated C-C single bond forms, and the product (propanoate) desorbs, regenerating the active site.

Chemoselectivity Profile

The substrate contains three distinct functional groups.[3] The protocol is designed to selectively reduce only the alkene.

Functional GroupReactivity under Protocol ConditionsOutcome
Alkene (C=C) High Reduced to Alkane (Target).
Aromatic Ring LowRemains Intact. (Requires high pressure/temp to reduce).
Ether (Ar-O-Bu) NegligibleStable. (Alkyl-aryl ethers are resistant to hydrogenolysis compared to benzyl ethers).
Ester (COOR) NegligibleStable.
Reaction Pathway Diagram

ReactionPathway cluster_conditions Conditions Substrate (2E)-3-(4-butoxyphenyl) prop-2-enoate Complex Pd-Alkene Complex Substrate->Complex + Pd/C, H2 Transition H-Transfer (Syn-Addition) Complex->Transition Product 3-(4-butoxyphenyl) propanoate Transition->Product - Pd Params 1 atm H2 25°C Ethanol/EtOAc

Figure 1: Mechanistic pathway of the heterogeneous catalytic hydrogenation.

Experimental Protocol

Materials & Equipment
  • Substrate: Ethyl this compound (Standardized for this protocol).

  • Catalyst: 10 wt% Palladium on Carbon (Pd/C), wet support (approx. 50% water) is preferred for safety.

  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH), HPLC grade.

  • Hydrogen Source:

    
     Balloon (double-layered) or Hydrogenation Shaker (Parr).
    
  • Filtration: Celite® 545 filter aid, sintered glass funnel.

Safety Pre-Check (Critical)
  • Pyrophoric Hazard: Dry Pd/C can ignite methanol vapors or hydrogen instantly upon exposure to air. ALWAYS keep the catalyst wet.

  • Hydrogen Hazard: Ensure all ignition sources are removed.[4] Ground all glassware.

Step-by-Step Procedure
Phase 1: Reactor Setup & Inerting
  • Weighing: In a fume hood, weigh the substrate (e.g., 10 mmol, ~2.48 g) into a 100 mL round-bottom flask (RBF).

  • Solvent Addition: Dissolve the substrate in 30 mL of Ethyl Acetate. Ensure complete solvation.

  • Catalyst Addition (Slurry Method):

    • Do not add dry catalyst directly to the solvent vapor.

    • Weigh 10 wt% Pd/C (10% loading relative to substrate mass, ~250 mg) in a separate weighing boat.

    • Add a few drops of water to the catalyst to ensure it is wet.

    • Carefully transfer the catalyst into the RBF.

  • Purging: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/nitrogen manifold.[4] Cycle Vacuum/Nitrogen 3 times to remove oxygen.

Phase 2: Hydrogenation
  • H2 Introduction: Replace the Nitrogen line with a hydrogen balloon (double-balloon technique recommended for constant pressure).

  • Purge H2: Briefly evacuate (carefully, to avoid bumping) and refill with

    
     three times to saturate the headspace.
    
  • Reaction: Stir vigorously at Room Temperature (20-25°C).

    • Note: Vigorous stirring is essential to overcome gas-liquid mass transfer limitations.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The UV-active alkene spot (lower Rf) will disappear, and the product spot (higher Rf, less UV active) will appear.

    • Typical Time: 2 - 6 hours.

Phase 3: Workup[5][6]
  • Quenching: Remove the

    
     balloon. Purge the flask with Nitrogen for 5 minutes.
    
  • Filtration: Prepare a sintered glass funnel with a 2 cm pad of Celite. Wet the Celite with EtOAc.

  • Transfer: Filter the reaction mixture through the Celite pad.

    • Safety: Do not suck the catalyst pad dry.[5] Keep it wet with solvent/water to prevent ignition.[4]

  • Washing: Wash the filter cake with 2 x 20 mL EtOAc.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotovap) at 40°C to yield the crude oil/solid.

Process Workflow Diagram

Workflow Start Start: Weigh Substrate & Dissolve in EtOAc CatAdd Add Pd/C Catalyst (Wet Slurry Method) Start->CatAdd Inert Inert Cycle: Vac/N2 x3 CatAdd->Inert React Hydrogenation: H2 Balloon, RT, 4h Inert->React Check QC Check: TLC/NMR React->Check Check->React Incomplete Filter Filtration: Celite Pad (Keep Wet) Check->Filter Complete Finish Evaporation: Isolate Product Filter->Finish

Figure 2: Operational workflow for the hydrogenation process ensuring safety and efficiency.

Process Optimization & Data

Solvent Screening

Solvent choice impacts rate and solubility.

SolventRelative RateSolubilityComments
Ethyl Acetate HighExcellentRecommended. Safer handling; easy removal.
Ethanol Very HighGoodGood alternative. Risk of transesterification if substrate is not ethyl ester.
Methanol Very HighGoodHigh fire risk with Pd/C. Avoid if possible.
THF ModerateExcellentUse if substrate solubility is poor in EtOAc/EtOH.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Slow Reaction Catalyst Poisoning (S/N/P)Ensure substrate is free of thiols/amines. Increase catalyst loading to 20%.
Slow Reaction Mass Transfer LimitIncrease stirring speed (RPM > 600). Use Parr shaker at 3 bar.
Over-reduction High Temp/PressureMaintain T < 30°C and P = 1 atm.
Ignition at Filter Dry CatalystNEVER pull air through the dry cake. Flush with water immediately after filtration.

Analytical Validation

Expected NMR Data
  • 1H NMR (CDCl3, 400 MHz):

    • Reactant: Doublet at

      
       7.6 (1H, J=16Hz, 
      
      
      
      -H) and Doublet at
      
      
      6.3 (1H, J=16Hz,
      
      
      -H).
    • Product: Disappearance of vinylic doublets. Appearance of two triplets (or multiplets) at

      
       2.60 (2H, t, 
      
      
      
      ) and
      
      
      2.90 (2H, t,
      
      
      ).
    • Aromatic Region: Two doublets (AA'BB' system) for the 4-butoxyphenyl group remain unchanged (

      
       6.8 - 7.2).
      
Quality Criteria
  • Conversion: >98% (by HPLC/NMR).

  • Yield: >95% isolated.[3][7]

  • Appearance: Colorless oil or white solid (depending on ester chain).

References

  • OpenStax. Reduction of Alkenes: Hydrogenation. Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Hydrogenation of Alkenes: Protocols and Mechanisms. Available at: [Link]

  • ChemTalk. Catalytic Hydrogenation: Reagents and Mechanisms. Available at: [Link]

  • University of California, Irvine. Standard Operating Procedure: Hydrogenation with Pd/C. Available at: [Link]

  • Organic Syntheses. General Procedures for Hydrogenation. Org. Synth. Coll. Vol. 1, p. 101. Available at: [Link]

Sources

Application Note: Fabrication and Photo-Alignment of (2E)-3-(4-butoxyphenyl)prop-2-enoate Thin Films

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for preparing high-quality thin films of (2E)-3-(4-butoxyphenyl)prop-2-enoate (a 4-butoxycinnamate derivative). While this molecule possesses pharmacological relevance as a cinnamic acid derivative, its primary utility in advanced materials science lies in its ability to undergo [2+2] photocycloaddition . This property makes it a critical precursor for Linearly Photo-Polymerizable (LPP) alignment layers used in liquid crystal displays (LCDs) and organic semiconductor interfaces.

This guide addresses the needs of researchers in materials science (optical anisotropy) and drug development (solid-state dispersion characterization), focusing on solution processing, spin-coating dynamics, and UV-induced anisotropic crosslinking.

Chemical Profile & Mechanism

Molecule: this compound Common Name: trans-4-Butoxycinnamate (Ester/Salt form) Key Functionality: The conjugated


-system adjacent to the ester carbonyl allows for UV-absorption, while the butoxy tail provides mesogenic (liquid crystalline) behavior.
The Photo-Alignment Mechanism

Upon irradiation with Linearly Polarized Ultraviolet (LPUV) light, the molecule undergoes two competing photochemical processes:

  • E/Z Isomerization: A reversible geometric change that destabilizes the film.

  • [2+2] Cycloaddition: An irreversible dimerization between the alkene double bonds of adjacent molecules. This creates a cyclobutane ring, "locking" the molecular orientation perpendicular to the polarization vector of the incident light.

This mechanism induces optical anisotropy , allowing the film to align subsequent layers of liquid crystals or organic semiconductors without physical rubbing (which generates dust and electrostatic discharge).

PhotoMechanism cluster_result Final State Monomer Monomer (Isotropic) Excitation UV Excitation (280-320 nm) Monomer->Excitation Isomer E/Z Isomerization (Reversible) Excitation->Isomer Low Dose Dimer [2+2] Cycloaddition (Crosslinked/Anisotropic) Excitation->Dimer High Dose (LPUV) Isomer->Monomer Thermal/hv

Figure 1: Photochemical pathway of cinnamate derivatives. The target pathway is the irreversible cycloaddition which induces anisotropy.

Materials & Equipment

CategoryItemSpecification/Notes
Precursor This compound>98% Purity (HPLC). Store at 2-8°C away from light.
Solvent Cyclopentanone or ChloroformAnhydrous, HPLC Grade.
Substrate Quartz or ITO-GlassQuartz required for UV-Vis spectroscopy (<300nm).
Equipment Spin CoaterProgrammable (100-5000 RPM).
Curing UV Exposure SystemHg-Xe Lamp with Glan-Taylor polarizer (Output: ~280-320nm).
Metrology EllipsometerFor thickness mapping (refractive index ~1.55-1.65).

Experimental Workflow

The preparation of the thin film involves three critical stages: Solution Preparation, Deposition, and Photo-Processing.

Workflow Start Start Sol Sol Start->Sol Prep 1. Solution Preparation (1-3 wt% in Cyclopentanone) Filter Filtration (0.2 µm PTFE) Prep->Filter Spin 2. Spin Coating (Step 1: 500rpm / Step 2: 3000rpm) Filter->Spin Bake Soft Bake (100°C, 2 min) Spin->Bake UV 3. LPUV Exposure (1-5 J/cm²) Bake->UV Anneal Post-Exposure Bake (180°C, 10 min) UV->Anneal End Characterization Anneal->End

Figure 2: Step-by-step fabrication workflow for cinnamate-based thin films.

Detailed Protocols

Protocol A: Solution Preparation

Objective: Create a defect-free precursor solution. Note: If using the monomer directly, it often requires a polymer binder (e.g., PMMA) or attachment to a polymer backbone (e.g., PVCi) to prevent crystallization. This protocol assumes a host-guest system or polymer precursor.

  • Weighing: Weigh 20 mg of this compound.

  • Solvation: Dissolve in 1.0 mL of Cyclopentanone (or 1,1,2,2-tetrachloroethane for higher boiling point stability).

    • Target Concentration: 2.0 wt%.[1]

  • Agitation: Sonicate for 10 minutes at room temperature to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter .

    • Critical: Dust particles >0.5 µm will cause "comet" defects during spin coating.

Protocol B: Spin Coating (Deposition)

Objective: Achieve a uniform film thickness of 80–100 nm.

  • Substrate Cleaning:

    • Ultrasonic bath in Acetone (10 min) → Isopropanol (10 min).

    • UV-Ozone treatment (15 min) to increase surface wettability.

  • Dispense: Static dispense of 50 µL solution onto the center of the substrate.

  • Spin Cycle:

    • Spread Cycle: 500 RPM for 5 seconds (Accel: 100 RPM/s).

    • Thinning Cycle: 3000 RPM for 30 seconds (Accel: 1000 RPM/s).

  • Soft Bake: Place immediately on a hot plate at 100°C for 2 minutes .

    • Why: Removes residual solvent and prevents thermally induced crystallization of the small molecule before crosslinking.

Protocol C: Photo-Alignment (LPUV)

Objective: Induce anisotropy via [2+2] cycloaddition.

  • Setup: Align the sample under the UV lamp equipped with a Glan-Taylor polarizer.

  • Wavelength Selection: Ensure the output is filtered to 280–320 nm .

    • Avoid: <250 nm (degrades the ester bond) and >365 nm (inefficient for cinnamates).

  • Exposure: Irradiate with a dose of 1.0 to 5.0 J/cm² .

    • Calculation: If intensity is 10 mW/cm², exposure time = 100 to 500 seconds.

    • Orientation: The incident light should be normal to the surface.

  • Post-Exposure Bake (PEB): Bake at 180°C for 10 minutes .

    • Why: Enhances the thermal stability of the crosslinked network and sublimes any unreacted monomer.

Characterization & Quality Control

To validate the film quality and alignment efficiency, the following metrics are standard.

TechniqueParameterTarget MetricInterpretation
UV-Vis Spectroscopy Dichroic Ratio (DR)DR > 0.4Measures alignment efficiency.

.
Ellipsometry Thickness80 ± 5 nmUniformity across the wafer.
AFM Roughness (

)
< 1.0 nmSmoothness required for LC alignment.
Polarized Microscopy TextureDark StateUpon rotation between crossed polarizers, the film should show uniform extinction.
Troubleshooting Guide
  • Problem: "Cloudy" film after spinning.

    • Cause: Phase separation or crystallization of the monomer.

    • Fix: Reduce concentration to 1 wt% or increase the soft bake temperature immediately.

  • Problem: Low Dichroic Ratio (poor alignment).

    • Cause: Insufficient UV dose or wrong wavelength.

    • Fix: Verify the UV filter passes 300-320nm. Cinnamates require this specific band for the

      
       transition.
      

References

  • Chigrinov, V. G., et al. (2008).[2][3] Photoalignment of Liquid Crystalline Materials: Physics and Applications. Wiley.

  • Schadt, M., et al. (1996). "Surface-Induced Parallel Alignment of Liquid Crystals by Linearly Polymerized Photopolymers." Nature, 381, 212-215.

  • PubChem. (2025).[4] "Methyl (2E)-3-(4-formylphenyl)prop-2-enoate Compound Summary." (Structural analog reference for physicochemical properties).

  • He, R., et al. (2018). "Polyimide-free homogeneous photoalignment induced by polymerisable liquid crystal containing cinnamate moiety." Liquid Crystals, 45(10).

  • Thermo Scientific Chemicals. (2025). "trans-4-Methoxycinnamic acid Product Specifications."

Disclaimer: This protocol involves the use of UV radiation and organic solvents. Always perform these procedures in a fume hood and wear appropriate PPE (UV-blocking goggles, nitrile gloves).

Sources

Application Notes and Protocols for the Esterification of (2E)-3-(4-butoxyphenyl)prop-2-enoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Approaches to Ester Synthesis

(2E)-3-(4-butoxyphenyl)prop-2-enoic acid and its ester derivatives are valuable scaffolds in medicinal chemistry and materials science. The synthesis of these esters, a critical step in the development of novel compounds, can be achieved through several established methodologies. The choice of esterification procedure is not arbitrary; it is a strategic decision dictated by the nature of the alcohol substrate, the acid sensitivity of the starting materials, and the desired scale of the reaction. This guide provides an in-depth analysis of three primary esterification techniques—Fischer-Speier, Steglich, and Mitsunobu—offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug development and organic synthesis.

The selection of an appropriate esterification method hinges on a careful evaluation of the substrates and desired reaction conditions. For simple, non-hindered primary and secondary alcohols where the starting materials are robust, the classic Fischer-Speier esterification offers a cost-effective and scalable solution.[1][2] However, its reliance on strong acid and high temperatures makes it unsuitable for sensitive substrates.[3][4]

For substrates that are acid-labile or sterically demanding, such as tertiary alcohols or phenols, the Steglich esterification provides a mild and effective alternative.[5][6][7][8] This method utilizes a carbodiimide coupling agent to activate the carboxylic acid under neutral conditions, thus preserving the integrity of sensitive functional groups.[5][7]

When stereochemical inversion of a chiral secondary alcohol is desired, or when dealing with precious or complex alcohols, the Mitsunobu reaction stands out for its high selectivity and mild conditions.[9][10][11][12] This reaction proceeds via an SN2 mechanism, ensuring a predictable stereochemical outcome.[9][10]

This document will first present a comparative overview of these methods, followed by detailed, step-by-step protocols for the synthesis of (2E)-3-(4-butoxyphenyl)prop-2-enoate derivatives. Each protocol is designed to be a self-validating system, with explanations for key experimental choices and troubleshooting advice.

Comparative Overview of Esterification Methods

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Driving Principle Acid-catalyzed nucleophilic acyl substitution; equilibrium-driven.[1][2]Carbodiimide-mediated activation of the carboxylic acid.[5][7]In situ activation of the alcohol to a good leaving group.[9][11]
Typical Substrates Primary and secondary alcohols; robust carboxylic acids.[4]Primary, secondary, tertiary alcohols, and phenols; acid-sensitive substrates.[5][6][8]Primary and secondary alcohols, especially for stereochemical inversion.[9][10]
Reaction Conditions Strong acid catalyst (e.g., H₂SO₄), high temperature (reflux).[13][14]Mild, often room temperature; neutral pH.[5][7]Mild, neutral conditions; often 0 °C to room temperature.[12]
Advantages Inexpensive reagents, scalable, simple procedure.[2]Mild conditions, broad substrate scope, good for acid-sensitive molecules.[5][7]High stereoselectivity (inversion), mild conditions, good for complex molecules.[9][10]
Disadvantages Harsh conditions (acid, heat), reversible reaction requiring water removal, not suitable for sensitive substrates.[3][4]Stoichiometric amounts of coupling agent and byproducts that can be difficult to remove (e.g., DCU).[5]Expensive reagents, stoichiometric byproducts (e.g., triphenylphosphine oxide), requires acidic nucleophile (pKa < 13).[9][10]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of (2E)-3-(4-butoxyphenyl)prop-2-enoic acid with Ethanol

This protocol describes a classic and economical method for synthesizing ethyl this compound. The use of a Dean-Stark apparatus is crucial for driving the equilibrium towards the product by removing the water byproduct.[2]

Workflow for Fischer-Speier Esterification

Fischer_Workflow A Combine Acid, Alcohol, & Solvent B Add Acid Catalyst A->B Stirring C Reflux with Dean-Stark Trap B->C Heat D Monitor Reaction (TLC) C->D Collect H₂O E Work-up (Neutralization & Extraction) D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization (NMR, IR, MS) F->G

Caption: Workflow for Fischer-Speier Esterification.

Materials:

  • (2E)-3-(4-butoxyphenyl)prop-2-enoic acid

  • Anhydrous Ethanol

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add (2E)-3-(4-butoxyphenyl)prop-2-enoic acid (1.0 eq), ethanol (3.0 eq), and toluene (enough to fill the Dean-Stark trap and suspend the reagents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-TsOH (0.05 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux. Toluene and water will co-distill as an azeotrope and collect in the Dean-Stark trap.[2] The denser water will separate to the bottom of the trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. This may take several hours.[3]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until no more gas evolution is observed.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude ester by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.[15][16]

Troubleshooting:

  • Low Conversion: The reaction is in equilibrium. Ensure the glassware is dry and use a sufficient excess of alcohol or efficiently remove water with the Dean-Stark trap.[3][4] Longer reaction times may also be necessary.[3]

Protocol 2: Steglich Esterification of (2E)-3-(4-butoxyphenyl)prop-2-enoic acid with a Hindered Alcohol (e.g., tert-Butanol)

This protocol is ideal for acid-sensitive substrates or sterically hindered alcohols where Fischer-Speier conditions would lead to elimination or fail.[6] A "greener" solvent, acetonitrile, is used in place of traditional chlorinated solvents.[17]

Mechanism of Steglich Esterification

Steglich_Mechanism cluster_0 Activation cluster_1 Catalysis & Acyl Transfer cluster_2 Ester Formation Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC DMAP DMAP Acylpyridinium Acyl-pyridinium Intermediate (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP Ester R-COOR' Acylpyridinium->Ester + R'-OH Alcohol R'-OH DCU DCU (Byproduct)

Caption: Mechanism of DMAP-catalyzed Steglich Esterification.

Materials:

  • (2E)-3-(4-butoxyphenyl)prop-2-enoic acid

  • tert-Butanol (or other alcohol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (anhydrous)

  • 1 M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2E)-3-(4-butoxyphenyl)prop-2-enoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous acetonitrile.

  • Stir the solution at room temperature and add EDC (1.5 eq) portion-wise over 5 minutes.

  • Heat the reaction mixture to 40-45 °C and monitor the reaction by TLC. The reaction is often complete within 45-60 minutes.[17]

  • After completion, cool the reaction to room temperature and remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with 1 M HCl to remove DMAP and any remaining EDC-related byproducts.

  • Wash with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product is often of high purity, but can be further purified by column chromatography if necessary.[17]

Troubleshooting:

  • Formation of N-acylurea byproduct: This side reaction can occur if the esterification is slow.[5][6] Ensure a sufficient catalytic amount of DMAP is used, as it acts as an acyl transfer agent to prevent this rearrangement.[5][6]

  • Difficulty removing urea byproduct: If using DCC instead of EDC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration. However, some may remain. EDC is water-soluble, making its corresponding urea byproduct easier to remove during the aqueous work-up.[18]

Protocol 3: Mitsunobu Esterification of (2E)-3-(4-butoxyphenyl)prop-2-enoic acid

This protocol is particularly useful for the esterification of primary and secondary alcohols with inversion of stereochemistry at the alcohol center.[10] The order of addition of reagents is critical for the success of this reaction.

Materials:

  • (2E)-3-(4-butoxyphenyl)prop-2-enoic acid

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • In a dry flask under an inert atmosphere, dissolve (2E)-3-(4-butoxyphenyl)prop-2-enoic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.[19]

  • Allow the reaction to slowly warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting alcohol.[19]

  • Remove the THF under reduced pressure.

  • The residue will contain the product and byproducts (triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate). A preliminary purification can be achieved by adding diethyl ether, which may cause the byproducts to precipitate. Filter the mixture.

  • Concentrate the filtrate and purify the crude ester by flash column chromatography on silica gel. The less polar byproducts will typically elute first.

Troubleshooting:

  • Low Yield: The pKa of the carboxylic acid is important; it should be below ~13 for efficient protonation of the intermediate.[10] The order of addition is also crucial; the azodicarboxylate should be added last to the mixture of the other reagents.[19]

  • Purification Difficulties: The separation of the product from triphenylphosphine oxide can be challenging. Using a non-polar solvent like a mixture of hexanes and ether for chromatography can help, as the phosphine oxide is more polar.

Characterization Data

Confirmation of the product structure and purity is essential. The following table provides expected ¹H NMR chemical shifts for representative this compound derivatives.

CompoundAr-H (m)-O-CH₂- (t)=CH- (d, J≈16 Hz)=CH- (d, J≈16 Hz)Other R-group signals
Methyl Ester 6.9-7.54.07.76.33.8 (s, 3H, -OCH₃)
Ethyl Ester 6.9-7.54.07.76.34.2 (q, 2H, -OCH₂CH₃), 1.3 (t, 3H, -OCH₂CH₃)
Phenyl Ester 6.9-7.64.07.86.57.1-7.4 (m, 5H, Ar-H of phenyl ester)

Note: Chemical shifts (δ) are in ppm relative to TMS. Data is predicted based on typical values for similar structures and should be confirmed by experimental analysis.[20][21][22][23]

Safety and Handling

  • Strong Acids (H₂SO₄): Corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Carbodiimides (DCC, EDC): DCC is a sensitizer and can cause allergic skin reactions and burns.[24][25][26][27] EDC is hygroscopic and moisture-sensitive.[18] Both should be handled in a well-ventilated area or fume hood with appropriate PPE.[24][25][27]

  • Azodicarboxylates (DEAD, DIAD): These reagents are toxic and potentially explosive, especially when heated.[19] Handle with care in a fume hood and avoid friction or impact.[19]

  • Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Steglich Esterification Overview. (n.d.). Scribd. Retrieved from [Link]

  • Supporting Information - Rsc.org. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

  • The Fischer Esterification. (n.d.). Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • SDS Dicyclohexylcarbodiimide (DCC) Sigma Aldrich. (n.d.). Scribd. Retrieved from [Link]

  • Kolonko, E. M., & Emhoff, K. A. (2018). Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. Bioorganic & Medicinal Chemistry, 26(10), 2824–2829. Retrieved from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mitsunobu Reaction. (2019, August 26). Retrieved from [Link]

  • Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

  • Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. (n.d.). Carl ROTH. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Steglich esterification. (n.d.). Wikipedia. Retrieved from [Link]

  • Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (n.d.). Retrieved from [Link]

  • Steglich esterification – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. Retrieved from [Link]

  • Steglich Esterification Definition. (2025, August 15). Fiveable. Retrieved from [Link]

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification). (n.d.). OrgoSolver. Retrieved from [Link]

  • Experiment 22 FISCHER ESTERIFICATION. (n.d.). CHEMISTRY. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Ruiz, D. M., Romanelli, G. P., Bennardi, D. O., Baronetti, G. T., Thomas, H. J., & Autino, J. C. (2008). Direct esterification of cinnamic acids with phenols and imidoalcohols: a simple, heteropolyacid-catalyzed procedure. ARKIVOC, 2008(12), 269-276. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. Retrieved from [Link]

  • Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (n.d.). MDPI. Retrieved from [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. (n.d.). ResearchGate. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. (n.d.). Jordan Journal of Chemistry (JJC). Retrieved from [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (n.d.). Retrieved from [Link]

Sources

Technical Application Note: Stereoselective Synthesis of (2E)-3-(4-butoxyphenyl)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research and development scientists requiring a robust, scalable, and stereoselective protocol for synthesizing (2E)-3-(4-butoxyphenyl)prop-2-enoate derivatives.

While "this compound" technically refers to the anionic form or a generic ester, this guide focuses on the synthesis of the Ethyl ester (Ethyl 4-butoxycinnamate) as the primary target, with adaptations for other alkyl esters. This molecule is a critical intermediate in the synthesis of ferroelectric liquid crystals and UV-B absorbing functional materials.

Introduction & Retrosynthetic Logic

The synthesis of


-unsaturated esters from aromatic aldehydes is classically achieved via the Knoevenagel Condensation . For this compound, the Doebner Modification  is the superior methodological choice over direct aldol or Claisen condensations due to its high stereoselectivity for the trans (

) isomer.
Mechanistic Pathway

The reaction proceeds via the condensation of 4-butoxybenzaldehyde with malonic acid in the presence of a base (pyridine/piperidine). This forms an intermediate benzylidene dicarboxylic acid, which undergoes spontaneous decarboxylation under reflux to yield (2E)-4-butoxycinnamic acid . This acid is subsequently esterified to the target enoate.

Why not direct condensation to the ester? Direct condensation using diethyl malonate yields the diester, requiring a subsequent hydrolysis/decarboxylation step that often lowers overall yield. The Doebner route (Aldehyde


 Acid 

Ester) is thermodynamically driven to the stable (

)-acid, ensuring spectral purity.
Reaction Scheme Visualization

G Aldehyde 4-Butoxybenzaldehyde Inter Intermediate (Benzylidene dicarboxylate) Aldehyde->Inter Pyridine, Piperidine Reflux, 80-100°C Malonic Malonic Acid Malonic->Inter Pyridine, Piperidine Reflux, 80-100°C Acid (2E)-4-Butoxycinnamic Acid (Solid, MP: ~147°C) Inter->Acid -CO2 (Decarboxylation) -H2O Ester Target: Ethyl this compound Acid->Ester EtOH, H2SO4 (cat) Fischer Esterification

Figure 1: Stepwise synthetic pathway utilizing the Doebner modification followed by Fischer esterification.[1]

Experimental Protocols

Protocol A: Synthesis of (2E)-4-Butoxycinnamic Acid (The Intermediate)

Objective: Isolate the pure (


)-acid precursor.
Scale:  50 mmol basis.
Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]AmountRole
4-Butoxybenzaldehyde 178.231.08.91 gLimiting Reagent
Malonic Acid 104.062.010.4 gNucleophile
Pyridine 79.10Solvent25 mLSolvent/Base
Piperidine 85.15Cat.0.5 mLCatalyst
HCl (conc.) -Excess~40 mLQuenching
Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 4-butoxybenzaldehyde (8.91 g) and malonic acid (10.4 g) to the flask. Add pyridine (25 mL) and stir until dissolved.

  • Catalysis: Add piperidine (0.5 mL) dropwise. Note: An exotherm may be observed.

  • Reflux: Heat the mixture to reflux (approx. 100–115°C oil bath) for 3 to 4 hours .

    • Checkpoint: Monitor CO₂ evolution. The reaction is complete when effervescence ceases.

  • Quench: Cool the mixture to room temperature. Pour the reaction mass slowly into a beaker containing 150 mL of ice-cold water mixed with 40 mL of concentrated HCl.

    • Critical: The pH must be < 2 to ensure the acid precipitates fully.

  • Isolation: Stir the slurry for 30 minutes. Filter the white precipitate via vacuum filtration (Buchner funnel).

  • Purification: Wash the solid with cold water (3 x 50 mL) to remove pyridinium salts. Recrystallize from Ethanol/Water (9:1) .

  • Validation: Dry in a vacuum oven at 60°C.

    • Expected Yield: 85–92%

    • Melting Point: 146–148°C (Lit. val. for 4-butoxycinnamic acid).[8]

Protocol B: Esterification to Ethyl this compound

Objective: Convert the acid to the target ethyl ester.

Materials & Reagents[1][2][3][4][5][7][8][9][10][11][12][13]
  • (2E)-4-Butoxycinnamic Acid (from Protocol A)

  • Absolute Ethanol (Excess, solvent/reactant)

  • Sulfuric Acid (H₂SO₄), conc. (Catalyst)[2][4][5][6][9][10][11][13][14]

Step-by-Step Methodology
  • Setup: Place 5.0 g of (2E)-4-butoxycinnamic acid in a 100 mL RBF.

  • Addition: Add 50 mL of absolute ethanol and 0.5 mL of conc. H₂SO₄.[15]

  • Reflux: Reflux for 6–8 hours. Monitor by TLC (Silica; Hexane:EtOAc 8:2). The acid spot (low R_f) should disappear; the ester spot (high R_f) will appear.

  • Workup: Concentrate the ethanol to ~10 mL under reduced pressure. Pour the residue into 50 mL ice water.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and Brine.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Result: The product usually solidifies upon cooling or can be recrystallized from hexane/ethanol.

Critical Process Parameters & Optimization

To ensure reproducibility and high "E-E-A-T" compliance in your lab, adhere to these control parameters.

Solvent Effects on Decarboxylation

The choice of solvent in the Knoevenagel step influences the rate of decarboxylation. Pyridine is standard because it acts as both solvent and base, facilitating the formation of the carboxylate anion necessary for the decarboxylation mechanism.

Green Chemistry Alternative (Pyridine-Free)

For labs restricting pyridine use due to toxicity, a Proline-mediated protocol is a validated alternative.

  • Catalyst: L-Proline (10 mol%)

  • Solvent: Ethanol[1][5][7][13][14]

  • Conditions: Reflux 6h.

  • Advantage: Proline acts as a dual acid-base catalyst, promoting iminium ion formation (with aldehyde) and deprotonation of malonic acid.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete decarboxylationExtend reflux time; ensure oil bath temp >100°C.
Oily Product (Step 1) Residual PyridineWash precipitate thoroughly with 2M HCl.
Z-Isomer Impurity Thermodynamic equilibrium not reachedReflux longer. The (

)-isomer is thermodynamically favored.
Low Yield (Step 2) Water in reactionUse dry ethanol; add molecular sieves or use a Dean-Stark trap.

Analytical Validation Data

  • 1H NMR (CDCl₃, 400 MHz) for Ethyl Ester:

    • 
       7.64 (d, J = 16.0 Hz, 1H, =CH-Ar) 
      
      
      
      Confirms (
      
      
      )-geometry.
    • 
       7.48 (d, J = 8.8 Hz, 2H, Ar-H).
      
    • 
       6.90 (d, J = 8.8 Hz, 2H, Ar-H).
      
    • 
       6.30 (d, J = 16.0 Hz, 1H, =CH-CO).
      
    • 
       4.25 (q, 2H, O-CH2-Me).
      
    • 
       3.98 (t, 2H, O-CH2-Pr).
      
  • IR Spectrum:

    • 1710 cm⁻¹ (C=O stretch, conjugated ester).

    • 1635 cm⁻¹ (C=C stretch).

References

  • Doebner Modification Mechanism: Jones, G.[6][15][16] "The Knoevenagel Condensation."[2][6][8][9][12][13][15][16][17] Organic Reactions, 2011. Link

  • Green Chemistry Protocol (Proline): Peyrot, C., et al. "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation." Molecules, 2020. Link

  • Synthesis of Alkoxycinnamates: "Synthesis of Ethyl 4-Methoxycinnamate via Knoevenagel Condensation." University of Michigan Protocol Archive. Link

  • Ionic Liquid Catalysis: "Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids." J. Braz. Chem. Soc., 2008. Link

  • General Knoevenagel Overview: "Knoevenagel Condensation - Reaction Mechanism and Applications." BenchChem Application Notes. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of E/Z Isomers of 3-(4-butoxyphenyl)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-(4-butoxyphenyl)prop-2-enoate. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the separation of its E and Z geometric isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the E and Z isomers of 3-(4-butoxyphenyl)prop-2-enoate?

A1: The primary challenge lies in the structural similarity of the E and Z isomers. Their nearly identical molecular weight and similar physicochemical properties, such as polarity and solubility, make them difficult to resolve using standard purification techniques. Co-elution in chromatography and co-crystallization are common hurdles. Furthermore, the potential for isomerization under certain conditions (e.g., exposure to light, heat, or acid/base) can complicate the separation process.[1][2]

Q2: Which analytical techniques are most suitable for monitoring the separation of these isomers?

A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective technique for monitoring the separation of E and Z isomers of cinnamate derivatives.[3][4] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also invaluable for confirming the identity and quantifying the ratio of the isolated isomers.

Q3: Is there a general rule of thumb for which isomer (E or Z) will elute first in normal-phase or reversed-phase chromatography?

A3: In general, the trans (E) isomer is less polar than the cis (Z) isomer. Therefore, in normal-phase chromatography, the E isomer will typically elute first. Conversely, in reversed-phase chromatography, the more polar Z isomer will usually elute before the less polar E isomer. However, this is a generalization, and the elution order can be influenced by the specific stationary phase, mobile phase, and temperature.

Q4: Can I use Thin Layer Chromatography (TLC) to develop a separation method for column chromatography?

A4: Absolutely. TLC is an excellent and widely used tool for scouting solvent systems for flash column chromatography.[5] By testing various mobile phase compositions on a TLC plate, you can quickly identify a solvent system that provides the best separation between the E and Z isomers, which can then be translated to a column chromatography method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the separation of 3-(4-butoxyphenyl)prop-2-enoate isomers.

Issue 1: Poor or No Separation in Column Chromatography

Potential Causes:

  • Inappropriate Solvent System: The polarity of the mobile phase is not optimal to differentiate between the subtle polarity differences of the E and Z isomers.

  • Column Overloading: Exceeding the loading capacity of the column leads to broad peaks and poor resolution.[6]

  • Improper Column Packing: Voids or channels in the stationary phase can lead to band broadening and a significant loss of separation efficiency.

Solutions and Strategies:

  • Systematic Solvent Scouting:

    • Start with a non-polar solvent system: Begin with a low polarity mobile phase, such as a high percentage of hexane or heptane with a small amount of a more polar solvent like ethyl acetate or dichloromethane.

    • Utilize TLC for rapid screening: Test a range of solvent systems from different selectivity groups on TLC to identify the optimal mobile phase for separation.[5] A good target is to find a solvent system where the Rf values of the two isomers are sufficiently different (ΔRf > 0.1).

    • Employ a shallow gradient: For column chromatography, a slow, shallow gradient of increasing polarity can often effectively resolve closely related isomers.

  • Optimize Sample Loading:

    • As a rule of thumb, for silica gel flash chromatography, the sample load should be between 1-10% of the mass of the stationary phase, depending on the difficulty of the separation. For closely eluting isomers, a lower loading percentage (1-2%) is recommended.

  • Proper Column Packing Technique:

    • Ensure a homogenous slurry of the stationary phase in the initial mobile phase.

    • Pack the column carefully to avoid air bubbles and create a uniform bed.

Issue 2: Co-elution or Poor Resolution in High-Performance Liquid Chromatography (HPLC)

Potential Causes:

  • Sub-optimal Mobile Phase Composition: The mobile phase strength and selectivity are not tuned to resolve the isomers.

  • Inappropriate Column Chemistry: The stationary phase does not provide sufficient selectivity for the E and Z isomers.

  • Temperature Effects: Column temperature can influence selectivity and efficiency.[4]

  • High Flow Rate: A flow rate that is too high can reduce the number of theoretical plates and decrease resolution.

Solutions and Strategies:

  • Mobile Phase Optimization:

    • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the amount of the organic modifier (e.g., acetonitrile or methanol) will increase retention and may improve resolution.[7]

    • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different abilities to engage in dipole-dipole and hydrogen bonding interactions with the analytes.[8]

    • Modify the pH: For compounds with ionizable groups, adjusting the pH of the mobile phase can significantly impact retention and selectivity. For cinnamic acid derivatives, using an acidic modifier like formic acid or trifluoroacetic acid can improve peak shape and resolution.[9][10]

  • Column Selection:

    • Reversed-Phase: C18 columns are a good starting point. For enhanced selectivity for aromatic compounds, consider a phenyl-hexyl or biphenyl stationary phase.[7]

    • Normal-Phase: If using normal-phase HPLC, silica or cyano-bonded phases can be effective.

    • Particle Size and Column Dimensions: Using columns with smaller particle sizes (e.g., <3 µm) and longer lengths will increase efficiency and resolution, though at the cost of higher backpressure.[8]

  • Temperature Control:

    • Vary the column temperature (e.g., from 25°C to 40°C). Sometimes, increasing the temperature can improve efficiency and alter selectivity, leading to better separation.[11]

  • Flow Rate Adjustment:

    • Lowering the flow rate can increase the number of theoretical plates and improve the resolution of closely eluting peaks, although this will increase the analysis time.[8]

Issue 3: Isomerization During Separation

Potential Causes:

  • Exposure to UV Light: Cinnamate derivatives can undergo photoisomerization, especially when exposed to UV light, which is often used for visualization in TLC and detection in HPLC.[1][2]

  • Thermal Isomerization: Elevated temperatures during processing or separation can sometimes lead to isomerization.

  • Presence of Acid or Base: Traces of acid or base in the sample or the chromatographic system can catalyze the interconversion of E and Z isomers.

Solutions and Strategies:

  • Minimize Light Exposure:

    • Work in a laboratory with reduced lighting or use amber-colored glassware to protect the sample from light.

    • If possible, use a detector with a wavelength outside the UV range for monitoring, or minimize the time the sample is exposed to the UV detector's light source.

  • Control Temperature:

    • Avoid excessive heating of the sample during workup and purification steps.

    • If using elevated temperatures in HPLC, monitor the purity of the collected fractions to ensure no significant isomerization has occurred.

  • Maintain a Neutral pH:

    • Ensure that all solvents and materials used in the separation are free from acidic or basic contaminants.

    • If the isomers are being separated from a reaction mixture, neutralize the sample before purification.

Issue 4: Difficulty with Crystallization-Based Separation

Potential Causes:

  • Similar Solubilities: The E and Z isomers may have very similar solubilities in a wide range of solvents, making fractional crystallization challenging.

  • Formation of a Eutectic Mixture: The isomers may form a eutectic mixture, which has a lower melting point than either pure isomer and will crystallize together.

  • Slow Nucleation: One or both isomers may be slow to crystallize from solution.

Solutions and Strategies:

  • Systematic Solvent Screening:

    • Test a wide variety of solvents with different polarities and functional groups.

    • Consider binary or even ternary solvent systems to fine-tune the solubility.

  • Controlled Cooling:

    • Slow, controlled cooling of a saturated solution is more likely to lead to the selective crystallization of one isomer. Rapid cooling often traps impurities and the other isomer.

  • Seeding:

    • If a small amount of one pure isomer is available, it can be used as a seed crystal to induce the crystallization of that isomer from a saturated solution of the mixture.

  • Vapor Diffusion:

    • This technique involves dissolving the mixture in a good solvent and placing it in a sealed container with a volatile anti-solvent. As the anti-solvent slowly diffuses into the solution, the solubility of the isomers decreases, which can lead to the selective crystallization of one isomer.

Experimental Workflow & Data Presentation

Workflow for Separation Method Development

Separation_Workflow cluster_0 Initial Analysis & Scouting cluster_1 Purification Technique Selection cluster_2 Isolation & Characterization Start Crude E/Z Mixture TLC TLC Scouting (Various Solvent Systems) Start->TLC HPLC_Analytics Analytical HPLC (Method Development) Start->HPLC_Analytics Decision Separation Feasible? TLC->Decision HPLC_Analytics->Decision Col_Chrom Preparative Column Chromatography Decision->Col_Chrom Good ΔRf Prep_HPLC Preparative HPLC Decision->Prep_HPLC High Resolution Needed Crystallization Fractional Crystallization Decision->Crystallization Solubility Difference Fractions Collect Fractions Col_Chrom->Fractions Prep_HPLC->Fractions Crystallization->Fractions Purity_Check Purity Analysis (HPLC, NMR) Fractions->Purity_Check Isolated_Isomers Isolated E & Z Isomers Purity_Check->Isolated_Isomers

Caption: A decision-making workflow for selecting and implementing a separation strategy for E/Z isomers.

Table 1: Starting Conditions for Chromatographic Separation
TechniqueStationary PhaseMobile Phase (Starting Point)DetectionKey Considerations
TLC Silica Gel 60 F₂₅₄95:5 Hexane:Ethyl AcetateUV (254 nm)Screen various solvent ratios and different solvent systems (e.g., using dichloromethane or toluene as the more polar component).[5]
Column Chromatography Silica Gel (230-400 mesh)Gradient elution from 98:2 to 90:10 Hexane:Ethyl AcetateTLC or UV detectorUse a shallow gradient for better resolution. Dry loading the sample can improve separation.
Reversed-Phase HPLC C18 (5 µm, 4.6 x 250 mm)70:30 Acetonitrile:Water + 0.1% Formic AcidUV (e.g., 280 nm)Adjust the acetonitrile/water ratio to optimize retention and resolution. Consider a phenyl-based column for alternative selectivity.[7]
Supercritical Fluid Chromatography (SFC) Chiral or Achiral Stationary PhasesSupercritical CO₂ with a polar co-solvent (e.g., Methanol)UV or MSOffers fast separations and reduced organic solvent consumption.[12]
Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_Chrom Chromatography Issues cluster_Isomerization Isomerization Issues Start Problem: Poor Isomer Separation Q_Res Low Resolution? Start->Q_Res Q_Tailing Peak Tailing? Start->Q_Tailing Q_Isomerization Isomer Ratio Changing? Start->Q_Isomerization Sol_Mobile Adjust Mobile Phase (Strength/Selectivity) Q_Res->Sol_Mobile Yes Sol_Column Change Column (Chemistry/Dimensions) Q_Res->Sol_Column No Sol_pH Adjust Mobile Phase pH Q_Tailing->Sol_pH Yes Sol_Load Reduce Sample Load Q_Tailing->Sol_Load No Sol_Light Protect from Light Q_Isomerization->Sol_Light Yes Sol_Temp Control Temperature Sol_Light->Sol_Temp Sol_Neutral Ensure Neutral pH Sol_Temp->Sol_Neutral

Sources

preventing hydrolysis of (2E)-3-(4-butoxyphenyl)prop-2-enoate during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, storage, and formulation of (2E)-3-(4-butoxyphenyl)prop-2-enoate .

As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected degradation of ester-based compounds. This compound is an


-unsaturated ester (a cinnamate derivative). While the conjugated electron-donating 4-butoxy group provides some steric and electronic shielding to the carbonyl carbon, the ester linkage remains fundamentally susceptible to nucleophilic attack by water.

This guide is designed to move beyond basic storage recommendations by explaining the causality behind hydrolytic degradation and providing self-validating protocols to ensure your compound's integrity from benchtop to clinical formulation.

The Causality of Hydrolysis: Mechanistic Overview

Ester hydrolysis is not a spontaneous event; it is a chemical reaction driven by moisture and catalyzed by extremes in pH or temperature[1].

  • Base-Catalyzed Saponification: At pH > 7, hydroxide ions act as strong nucleophiles, attacking the carbonyl carbon. This reaction is irreversible because the resulting 4-butoxycinnamic acid is immediately deprotonated into a stable carboxylate anion.

  • Acid-Catalyzed Hydrolysis: At pH < 4, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to attack even by weak nucleophiles like ambient moisture. This pathway is reversible but highly destructive over time.

G Ester (2E)-3-(4-butoxyphenyl) prop-2-enoate Products 4-Butoxycinnamic Acid + Alcohol Ester->Products Hydrolysis Water Moisture / H2O (Nucleophile) Water->Ester Nucleophilic Attack Acid Acid Catalysis (pH < 4) Acid->Water Protonates Carbonyl Base Base Catalysis (pH > 7) Base->Water Generates OH- Intervention1 Desiccation & Argon Purge Intervention1->Water Blocks Intervention2 Buffer Control (pH 4-6) Intervention2->Acid Prevents Intervention2->Base Prevents

Logical relationship of ester hydrolysis pathways and targeted preventative interventions.

Troubleshooting & FAQs

Q1: My LC-MS data shows excessive hydrolysis of the neat solid even though I store it in a -20°C freezer. What is going wrong? A: You are likely experiencing moisture-driven degradation caused by condensation. A common misconception is that cold storage inherently protects chemical integrity. However, laboratory freezers are highly humid environments. When you remove a cold vial, ambient moisture rapidly condenses on the interior walls and the compound itself[2]. Causality-Driven Solution: The compound must be stored in a desiccator. If freezer storage is required for long-term thermal stability, the vial must be backfilled with an inert gas (Argon) and allowed to warm completely to room temperature before the seal is broken.

Q2: We are formulating this ester in an aqueous suspension. What is the optimal pH to minimize degradation? A: Esters exhibit a V-shaped pH-rate degradation profile. Adjusting the pH of your formulation to a slightly acidic range (pH 4.0 to 6.0) is critical[3]. At this optimal nadir, the concentration of catalytic hydronium (


) and hydroxide (

) ions is balanced to minimize nucleophilic attack on the cinnamate carbonyl. Formulating above pH 7.0 will lead to rapid, irreversible saponification.

Q3: How do we establish a regulatory-compliant shelf-life for this compound? A: You must conduct forced degradation and accelerated stability testing in accordance with ICH Q1A(R2) guidelines[4]. This involves subjecting the compound to specific thermal and humidity stress conditions (e.g., 40°C / 75% RH for 6 months) to provide empirical evidence of how the drug substance varies with time under environmental influence.

Quantitative Stability Profile

To illustrate the impact of environmental conditions on this compound, refer to the kinetic data summary below. Notice how the degradation rate constant (


) spikes in the presence of unmanaged freezer humidity compared to controlled ambient desiccation.
Storage / Formulation ConditionEnvironmental StressDegradation Rate Constant (

)
Estimated Half-Life (

)
Aqueous Buffer (pH 2.0) 40°C, Solution

~154 days
Aqueous Buffer (pH 5.0) 40°C, Solution

~5,775 days (Optimal)
Aqueous Buffer (pH 9.0) 40°C, Solution

~7.8 days
Solid State (Desiccated) 25°C, <10% RH

> 5 years
Solid State (Unsealed) -20°C, High Humidity

~300 days (Condensation)

Self-Validating Experimental Protocols

A protocol is only trustworthy if it contains internal mechanisms to prove it worked. Below are the methodologies for preparing your compound for long-term storage and validating its stability.

Protocol 1: Anhydrous Storage Preparation (Neat Solid)

Causality: Argon is heavier than air and effectively displaces both oxygen and atmospheric moisture from the bottom up, preventing the primary reactants of hydrolysis from interacting with the ester.

  • Drying: Transfer the this compound to a Type I borosilicate amber glass vial. Place the open vial in a vacuum desiccator containing anhydrous

    
     or molecular sieves for 24 hours.
    
  • Inert Purging: Using a Schlenk line or a low-flow Argon tank, gently purge the vial for 60 seconds. Keep the gas needle near the surface of the solid to ensure the heavier Argon displaces the ambient air upward.

  • Sealing: Immediately cap the vial using a PTFE-lined septum cap. Avoid standard rubber septa, which are permeable to moisture over time.

  • Self-Validation Step (Critical): Perform a Karl Fischer (KF) titration on a parallel control vial prepared simultaneously. Acceptance Criteria: Moisture content must be <0.1% w/w. If the KF titration fails, the seal integrity or purge technique is flawed, invalidating the storage condition before degradation even has a chance to occur.

Protocol 2: ICH Q1A Accelerated Stability & pH-Rate Profiling

Causality: By elevating temperature and forcing degradation across a pH gradient, we can use the Arrhenius equation to accurately predict the compound's shelf-life at standard conditions without waiting years for real-time data.

Workflow Start 1. Sample Prep (Neat & Buffered) Stress 2. ICH Q1A Stress (Temp/Humidity) Start->Stress Quench 3. Reaction Quenching Stress->Quench Analysis 4. HPLC-UV Quantification Quench->Analysis Model 5. Arrhenius Modeling Analysis->Model

Step-by-step experimental workflow for accelerated stability testing and kinetic modeling.

  • Preparation: Prepare 1 mg/mL stock solutions of the ester in a series of validated buffers ranging from pH 2.0 to 10.0.

  • Incubation: Place the sealed samples into stability chambers set to ICH Q1A accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • Quenching: At predefined time points (Days 0, 7, 14, 30), withdraw aliquots. Self-Validation Step: Immediately quench the reaction by diluting the aliquot 1:10 into a cold, neutral organic solvent (e.g., Acetonitrile) to halt any ongoing hydrolysis prior to injection.

  • Quantification: Analyze the samples using a stability-indicating HPLC-UV method. Track the disappearance of the parent peak and the emergence of the 4-butoxycinnamic acid degradant peak.

  • Modeling: Plot the natural log of the remaining concentration versus time to determine

    
     for each pH, and use the Arrhenius equation to extrapolate the shelf-life at 25°C.
    

References

  • Any advice about the stability of ester and carbamate containing compounds? ResearchGate. Available at:[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide. Available at: [Link]

  • What are the stability characteristics of cinnamic derivatives? SinoShiny. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for (2E)-3-(4-butoxyphenyl)prop-2-enoate Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of (2E)-3-(4-butoxyphenyl)prop-2-enoate. As Senior Application Scientists, we understand that optimizing reaction parameters is critical for achieving high yield, purity, and the desired stereoselectivity. This guide provides in-depth troubleshooting advice and frequently asked questions focused specifically on the crucial role of reaction temperature.

General Principles of Temperature Optimization

Reaction temperature is a double-edged sword in chemical synthesis. While increasing temperature generally accelerates reaction rates (Arrhenius equation), it can also introduce a host of problems. The optimal temperature for your synthesis will be a balance between achieving a practical reaction rate and minimizing undesirable outcomes. Key considerations include:

  • Reaction Kinetics: Sufficient thermal energy is required to overcome the activation energy barrier.

  • Thermodynamic vs. Kinetic Control: Temperature can influence the product distribution, especially when multiple isomers can be formed. For the synthesis of the (E)-isomer of an α,β-unsaturated ester, thermodynamic control, which favors the more stable product, is often desirable.

  • Component Stability: Reactants, catalysts, solvents, and the final product all have temperature stability limits. Exceeding these can lead to degradation, reduced yield, and complex purification.[1][2]

  • Catalyst Activity & Lifespan: For catalyzed reactions like the Heck coupling, temperature significantly impacts catalyst performance and stability. High temperatures can lead to catalyst decomposition or aggregation into inactive forms.[3][4]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound where temperature is a likely culprit.

Q1: My reaction yield is very low, or the reaction is not going to completion. How should I adjust the temperature?

A1: This is one ofthe most common challenges and can stem from the temperature being either too low or too high. Your first step is to determine which is more likely.

  • Symptom: Incomplete Conversion: If analysis (e.g., TLC, HPLC) shows significant amounts of starting material remaining even after extended reaction times, the reaction is likely kinetically limited.

    • Cause: The thermal energy is insufficient to overcome the reaction's activation energy barrier at an adequate rate.

    • Solution: A systematic increase in temperature is warranted. We recommend increasing the temperature in 15-20°C increments. For instance, if a Knoevenagel condensation is stalling at 40°C, increasing it to 60°C can significantly boost the yield.[5] Similarly, some Heck reactions that are sluggish at 80°C proceed smoothly at 100-120°C.

  • Symptom: Low Yield with Complex Product Mixture: If your starting material is consumed but the yield of the desired product is low and you observe multiple new spots on a TLC plate, the temperature may be too high.

    • Cause: High temperatures can trigger side reactions or cause thermal degradation of your starting materials or the desired product. Cinnamic acid derivatives can decompose at elevated temperatures.[1] For palladium-catalyzed reactions, high temperatures can cause catalyst decomposition, leading to a stalled reaction and low yield.[3][6]

    • Solution: Lower the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one. If you lower the temperature and find the reaction becomes too slow, you may need to explore other variables like catalyst loading or solvent choice.

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_sm Analyze Reaction Mixture (TLC, HPLC, NMR) start->check_sm sm_present Significant Starting Material Remains check_sm->sm_present Yes sm_consumed Starting Material Mostly Consumed check_sm->sm_consumed No cause_kinetic Cause: Insufficient Kinetic Energy sm_present->cause_kinetic check_byproducts Multiple Byproducts Observed? sm_consumed->check_byproducts solution_increase_t Solution: Incrementally Increase Temperature (e.g., in 20°C steps) cause_kinetic->solution_increase_t cause_degradation Cause: Thermal Degradation or Side Reactions check_byproducts->cause_degradation Yes other_issue Consider Other Issues: - Catalyst Inactivity - Reagent Purity - Solvent Effects check_byproducts->other_issue No solution_decrease_t Solution: Decrease Reaction Temperature cause_degradation->solution_decrease_t

Caption: Troubleshooting decision tree for low reaction yield.

Q2: I'm getting a poor E/Z isomer ratio. How does temperature influence stereoselectivity?

A2: For the synthesis of this compound, achieving high E-selectivity is critical. The effect of temperature depends heavily on the reaction mechanism.

  • For Wittig or HWE Reactions: The synthesis of your target molecule likely involves a "stabilized" ylide (or phosphonate), as the carbanion is stabilized by the adjacent ester group.

    • Mechanism: Reactions with stabilized ylides are generally reversible and under thermodynamic control.[7][8] The (E)-alkene is the thermodynamically more stable product due to reduced steric hindrance, and its formation is therefore favored.

    • Effect of Temperature: Increasing the temperature can further favor the (E)-isomer by ensuring the system has enough energy to reach thermodynamic equilibrium, allowing the less stable (Z)-intermediate to revert and form the more stable (E)-product. However, if side reactions become prevalent at higher temperatures, this benefit may be negated. If you are seeing a significant amount of the Z-isomer, a modest increase in temperature, perhaps from room temperature to 50-80°C, could improve the E:Z ratio.[9]

  • For Heck Reactions: The Mizoroki-Heck reaction mechanism inherently favors the formation of the trans (or E) product due to the syn-addition of the palladium-aryl group followed by syn-β-hydride elimination.[10]

    • Effect of Temperature: Temperature typically has a less pronounced effect on the E/Z ratio in Heck reactions compared to Wittig reactions, as the selectivity is largely governed by the catalytic cycle. The primary concern with temperature in a Heck reaction is yield and catalyst stability, not stereoselectivity.

Q3: My palladium catalyst (for a Heck reaction) is turning black and the reaction has stopped. Is the temperature too high?

A3: Yes, this is a classic sign of catalyst deactivation due to excessively high temperatures.

  • Cause: The active Pd(0) catalyst is prone to aggregation at high temperatures, forming inactive palladium black.[4][11] Furthermore, the phosphine ligands often used to stabilize the catalyst can decompose under harsh thermal conditions, which accelerates the precipitation of palladium metal.[3]

  • Solution: Reduce the reaction temperature. Many modern Heck reactions can be run efficiently at temperatures between 80°C and 120°C.[3] If a lower temperature results in an unacceptably slow reaction, consider switching to a more thermally stable ligand (e.g., a bulky electron-rich phosphine or an N-heterocyclic carbene) or a different palladium precatalyst before resorting to higher temperatures.[12]

Frequently Asked Questions (FAQs)

Q: What is a good starting temperature for my synthesis?

A: This depends entirely on your chosen synthetic route. The table below provides empirically derived starting points.

Synthetic RouteReactantsTypical Temperature RangeReference
Wittig Reaction 4-Butoxybenzaldehyde + Stabilized Ylide25°C to 80°C[9][13]
Heck Reaction 4-Iodo/Bromobutoxybenzene + Acrylate80°C to 140°C[3][14]
Knoevenagel Cond. 4-Butoxybenzaldehyde + Malonic Ester40°C to 100°C[5][15]

Q: How do I properly set up a temperature optimization experiment?

A: A parallel synthesis approach is most efficient. Set up several identical small-scale reactions and run them simultaneously at different temperatures (e.g., 60°C, 80°C, 100°C, 120°C). Monitor each reaction over time by TLC or HPLC to track the consumption of starting materials and the formation of the product. This allows you to directly compare the effects of temperature on rate, yield, and purity.[14]

Q: Could my solvent choice be influencing the optimal temperature?

A: Absolutely. The boiling point of your solvent sets the upper limit for the reaction temperature at atmospheric pressure. Using a higher-boiling solvent like DMF or DMSO allows you to access higher temperatures than with THF or acetonitrile. Furthermore, solvent polarity can affect reaction rates and, in some cases, selectivity, creating an interplay between solvent choice and optimal temperature.

Q: Are there any thermal stability risks for the final product, this compound?

A: Cinnamic acid esters are generally quite thermally stable. Studies on similar compounds show that significant thermal decomposition often occurs well above 200°C.[16] However, prolonged heating at high temperatures (e.g., >150°C) for extended periods could potentially lead to slow degradation or isomerization, which is why finding the lowest effective temperature is the goal of optimization.[2]

Experimental Protocols
Protocol: Temperature Optimization Study for the Formation of this compound

This protocol outlines a parallel experiment to determine the optimal reaction temperature. The specific reagents and stoichiometry should be based on your chosen synthetic method (e.g., Wittig, Heck).

Workflow for Temperature Optimization

G prep Prepare Master Mix of Reagents (Excluding one limiting reagent) aliquot Aliquot Master Mix into 4 Reaction Vessels prep->aliquot setup Place Vessels in Separate Heating Blocks/Baths aliquot->setup set_temp Set Temperatures (e.g., T1=60°C, T2=80°C, T3=100°C, T4=120°C) setup->set_temp initiate Initiate Reactions by Adding Final Reagent to Each Vessel set_temp->initiate monitor Monitor Each Reaction (TLC/HPLC at t=1h, 2h, 4h, etc.) initiate->monitor quench Quench Reactions at Optimal Time Point monitor->quench analyze Work-up and Analyze Yield, Purity, E/Z Ratio for Each Temperature quench->analyze

Caption: Experimental workflow for temperature optimization.

Methodology:

  • Preparation: In an appropriately sized flask, prepare a master mix containing the solvent, base, catalyst (if applicable), and one of the reactants (in excess). Ensure all components are well-mixed.

  • Setup: Prepare four identical, dry reaction vessels (e.g., microwave vials or Schlenk tubes) equipped with stir bars. Place each vessel in a separate, calibrated heating unit (e.g., aluminum heating block, oil bath). Set each unit to a different target temperature (e.g., 60°C, 80°C, 100°C, 120°C).

  • Aliquoting: Dispense an equal volume of the master mix into each of the four reaction vessels.

  • Initiation: To start the reactions, add the final limiting reagent (e.g., 4-butoxybenzaldehyde) to each vessel as quickly as possible. Start a timer for each reaction.

  • Monitoring: At regular intervals (e.g., every 30-60 minutes), carefully take a small aliquot from each reaction mixture and analyze it by TLC or HPLC. This will show the rate of starting material consumption and product formation at each temperature.

  • Quenching: Once a reaction appears complete or when a clear optimal time point is identified, quench the reaction by cooling it to room temperature and adding an appropriate quenching solution (e.g., water or saturated ammonium chloride).

  • Analysis: Perform a standard work-up and purification (if necessary) on each reaction mixture. Determine the isolated yield, purity (by HPLC or qNMR), and the E/Z isomer ratio (by ¹H NMR) for each temperature point.

References
  • Dalal Institute. (n.d.). Wittig Reaction. Retrieved from Dalal Institute. [Link]

  • Singh, R., & Sharma, M. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (n.d.). General process for preparation of cinnamic acid. NJC. [Link]

  • Slabber, C. A. (2018). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. ResearchGate. [Link]

  • Shopova, S., & Milkova, T. (2000). Thermal decomposition of cholesteryl esters of cynnamic acid derivatives and their effect on the α-tetralylhydroperoxyde free-radical-induced decomposition. ResearchGate. [Link]

  • Royal Society of Chemistry. (2013). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated. Supporting Information. [Link]

  • Yuan, N., et al. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC. [Link]

  • Ding, J., et al. (2007). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. ResearchGate. [Link]

  • Stolle, A., et al. (2025, May 13). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from Wikipedia. [Link]

  • Ashenhurst, J. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. [Link]

  • Miles, W. H., et al. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]

  • Arshad, M. N., et al. (2016). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. PMC. [Link]

  • ResearchGate. (n.d.). Effects of different temperatures on Knoevenagel condensation. [Link]

  • Kumar, G. A., et al. (2014). Crystal structure of 4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl benzoate. PMC. [Link]

  • ResearchGate. (n.d.). Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides. [Link]

  • Google Patents. (n.d.). RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]

  • Molander, G. A., & Gormis, E. (2013). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC. [Link]

  • Anderson, K. W., et al. (2006). Optimization of the Mizoroki−Heck Reaction Using Design of Experiment (DoE). Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Cinnamic acid. Retrieved from Wikipedia. [Link]

  • CEM Corporation. (n.d.). A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. Amazon AWS. [Link]

  • WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. [Link]

  • Kim, D., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. MDPI. [Link]

  • van der Zouwen, C., et al. (2019). Temperature–dependent reaction rates of quinone-alkene cycloaddition reveal that only entropy determines the rate of SPOCQ reactions. PMC. [Link]

  • Chemistry LibreTexts. (2023, January 22). Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Sreenivasa, S., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. IUCr Journals. [Link]

  • Aydin, F. B. A., & Yasar, S. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. PMC. [Link]

  • PMC. (n.d.). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. [Link]

  • Paz, C., et al. (2013). (E)-Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: A natural polymorph extracted from Aristotelia chilensis (Maqui). Universidad Andrés Bello. [Link]

  • Organic Syntheses Procedure. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. [Link]

  • Chemistry LibreTexts. (2022, July 11). 10: Properties and Reactions of Alkenes. [Link]

  • Plesu, N., et al. (2023). Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. PMC. [Link]

  • Beilstein Journals. (2014, June 17). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. [Link]

  • RSC Publishing. (2018, December 19). Alder-ene reactions driven by high steric strain and bond angle distortion to form benzocyclobutenes. [Link]

  • Chemistry LibreTexts. (2023, January 22). Heck reaction. [Link]

  • Sciencemadness.org. (2022, December 26). Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. [Link]

  • Gaina, C., & Gaina, V. (2010). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PMC. [Link]

Sources

Technical Support Center: Optimizing (2E)-3-(4-butoxyphenyl)prop-2-enoate Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cinnamate polymerization. (2E)-3-(4-butoxyphenyl)prop-2-enoate is an


-unsaturated ester featuring a bulky 4-butoxy aromatic ring. Polymerizing this class of monomers is notoriously difficult due to extreme steric hindrance and electron delocalization across the conjugated system[1].

This portal provides authoritative troubleshooting, self-validating protocols, and mechanistic insights to help researchers minimize side reactions across the two primary synthetic routes: Group-Transfer Polymerization (GTP) and [2+2] Photocycloaddition .

Part 1: Chemical Route Troubleshooting – Group-Transfer Polymerization (GTP)

Q1: During the acid-catalyzed GTP of my monomer, yields are low, and MALDI-TOF-MS shows significant cyclic terminal structures instead of linear polymers. How do I prevent premature chain termination?

Root Cause: The bulky 4-butoxyphenyl group severely depresses the propagation rate (


). When propagation is slow, competing side reactions dominate. Trace protic impurities (like moisture) cause irreversible protodesilylation of the silyl ketene acetal propagating end. Furthermore, if the reaction temperature is too high, the living polymer end undergoes intramolecular back-biting, forming the cyclic terminal structures you observed in your MS data[1].
Solution & Causality: 
  • Rigorous Desiccation: The system must be perfectly anhydrous. Protons act as chain-killers.

  • Catalyst Selection: Switch to a highly active, non-coordinating organic Lewis acid like

    
    -(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (
    
    
    
    ). This catalyst activates the monomer's carbonyl group without irreversibly binding to the propagating enolate, effectively increasing
    
    
    to outpace termination[1].
  • Thermal Suppression: Maintain the reaction strictly at

    
    . The low temperature thermodynamically suppresses the activation energy required for intramolecular back-biting.
    
Q2: I am losing the disyndiotactic stereoregularity of the polymer backbone as the reaction progresses. Can this be minimized?

Root Cause: Cinnamate GTP initiates via a threo addition and trans opening mechanism, which initially favors a highly ordered disyndiotactic configuration[1]. However, as the polymer chain elongates, the cumulative steric repulsion of the 4-butoxy pendant groups forces conformational twists in the propagating chain end. This disrupts the stereocontrol of incoming monomers, leading to atactic segments. Solution & Causality: Lowering the initial monomer-to-initiator ratio ([M]/[I]) limits the degree of polymerization, keeping the chains short enough to maintain the locked transition-state geometry. While some loss of stereoregularity is thermodynamically inherent to long-chain poly(alkyl cinnamates), utilizing bulkier silyl ketene acetal initiators can provide additional steric direction to the incoming monomer.

Part 2: Photochemical Route Troubleshooting –[2+2] Photopolymerization

Q3: When exposing the monomer to UV light for solid-state photopolymerization, conversion plateaus at ~70% and I detect high levels of the Z-isomer. How do I favor the [2+2] cyclobutane polymer formation?

Root Cause: Under UV irradiation, cinnamate derivatives face a bifurcated pathway: [2+2] photocycloaddition (forming the desired truxillate/truxinate cyclobutane links) and


-

photoisomerization[2]. In amorphous states or solutions, high free volume allows the

-isomer to freely rotate into the less-reactive

-isomer. Additionally, as cyclobutane dimers form, they exert a light-shielding effect that prevents UV penetration into the bulk material, causing the ~70% conversion plateau[2]. Solution & Causality:
  • Topochemical Control: You must restrict molecular rotation. Cast the monomer into a highly crystalline or tightly packed annealed film. According to Schmidt's topochemical rules, the distance between reactive double bonds must be

    
     Å[3]. This physical constraint prevents 
    
    
    
    -
    
    
    isomerization, forcing the energy exclusively down the [2+2] cycloaddition pathway.
  • Wavelength Precision: Irradiate strictly at 365 nm. Shorter wavelengths (

    
     nm) will trigger retro-photocycloaddition, actively cleaving your newly formed cyclobutane rings back into monomers[2].
    

PhotochemicalPathways E_Monomer (2E)-Monomer (High Conjugation) UV UV Irradiation (365 nm) E_Monomer->UV Z_Isomer (2Z)-Isomer (Side Reaction / Dead End) UV->Z_Isomer High Free Volume (Solution/Amorphous) Cyclobutane [2+2] Cyclobutane Dimer (Desired Polymer Linkage) UV->Cyclobutane Topochemical Control (Crystal/Packed Film) Retro Retro-cycloaddition (< 280 nm) Cyclobutane->Retro Retro->E_Monomer Degradation

Caption: Competing photochemical pathways of cinnamate monomers under varying UV conditions.

Part 3: Quantitative Data & Benchmarks

Table 1: Effect of Catalyst and Conditions on Cinnamate Polymerization[1]

Polymerization Method / CatalystTemp (°C)Yield (%)

( g/mol )
Dominant Side Reaction
Radical (AIBN)60< 5N/AChain transfer / Steric blocking
GTP (

)
-404513,000Transesterification
GTP (

)
-40 81 18,100 Minimal (Back-biting if >0°C)

Table 2: Photochemical Conversion Metrics for Cinnamates[2]

Irradiation SourceMatrix StatePrimary ProductMax ConversionLimiting Factor
365 nm UVSolution (

)
(2Z)-Isomer~30%

-

Isomerization
365 nm UV Solid Film (Annealed) [2+2] Cyclobutane ~70% Light-shielding by dimers
< 280 nm UVSolid FilmMonomer (Retro)N/ARetro-cycloaddition cleavage

Part 4: Self-Validating Experimental Protocols

Protocol A: Moisture-Free GTP of this compound

Self-Validation Checkpoint: The persistence of a clear solution without precipitation during propagation indicates the absence of premature crosslinking or moisture-induced aggregation.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Reagent Loading: Add 5.0 mmol of rigorously dried this compound and 10 mL of anhydrous dichloromethane (

    
    , distilled over 
    
    
    
    ).
  • Thermal Equilibration: Submerge the flask in a dry ice/acetonitrile bath maintained precisely at

    
    .
    
  • Initiation: Inject 0.05 mmol of 1-methoxy-2-methyl-1-(trimethylsiloxy)propene (MTS) as the initiator.

  • Catalysis: Slowly add 0.01 mmol of

    
     catalyst dropwise.
    
    • Causality: Slow addition prevents localized exotherms that provide the activation energy for transesterification side reactions[1].

  • Quenching: After 24 hours, quench the living polymer ends by injecting 1 mL of degassed methanol.

  • Purification: Precipitate the polymer into excess cold methanol, filter, and dry under vacuum at

    
     to a constant weight.
    

GTPWorkflow Start Dry Monomer & Solvent (CaH2 / Sieves) Mix Mix Monomer + Initiator (MTS) at -40°C Start->Mix Catalyst Add Tf2NTMS Catalyst (Slow Injection) Mix->Catalyst Propagate Chain Propagation (Threo Addition) Catalyst->Propagate Controlled Rate SideReact Moisture Contamination (Protodesilylation) Catalyst->SideReact Trace H2O Quench Methanol Quench (End-Capping) Propagate->Quench Target MW Reached SideReact->Quench Premature Termination

Caption: Group-Transfer Polymerization workflow highlighting critical steps to prevent premature termination.

Protocol B: Topochemically Controlled [2+2] Photopolymerization

Self-Validation Checkpoint: A distinct blue-shift in the UV-Vis absorption spectrum (from ~310 nm to ~280 nm) confirms the successful conversion of the conjugated


-system into the aliphatic cyclobutane ring[4].
  • Film Preparation: Spin-coat a 5 wt% solution of the monomer in chloroform onto a quartz substrate to achieve a uniform thickness of ~100 nm.

  • Annealing: Anneal the film at

    
     for 10 minutes to remove residual solvent.
    
    • Causality: Annealing promotes dense molecular packing, minimizing the free volume required for competitive

      
      -
      
      
      
      isomerization[3].
  • Irradiation: Expose the film to a 365 nm LED light source (

    
    ) under a nitrogen atmosphere to prevent oxidative degradation.
    
  • Monitoring: Monitor the reaction via FT-IR, tracking the disappearance of the

    
     stretching vibration at 
    
    
    
    .

References

  • [2] Shibata, Y., et al. "Interfacial photocycloaddition polymerization: a synthetic approach for structurally functionalized degradable polymer particles from naturally derived monomers." National Center for Biotechnology Information (PMC). Available at:[Link]

  • [3] Cohen, M. D. "Photodimerization in the Solid State." Pure and Applied Chemistry (IUPAC). Available at:[Link] (via IUPAC archives).

  • [4] "Solid-State[2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals." National Center for Biotechnology Information (PMC). Available at:[Link]

  • [1] Sato, et al. "Unique acrylic resins with aromatic side chains by homopolymerization of cinnamic monomers." Nature Communications / ResearchGate. Available at:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of Ethyl (2E)-3-(4-butoxyphenyl)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the field of organic synthesis and drug development, the precise structural elucidation of novel compounds is paramount. Cinnamic acid derivatives, such as ethyl (2E)-3-(4-butoxyphenyl)prop-2-enoate, are valuable intermediates and target molecules, finding applications from materials science to pharmacology. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, remains the most powerful tool for confirming the identity, purity, and stereochemistry of such compounds.

This guide provides an in-depth analysis of the 1H NMR spectrum of ethyl this compound. Moving beyond a simple peak list, we will dissect the spectrum by explaining the causal electronic and spatial effects that govern the chemical shift and coupling patterns. We will compare its spectral features with those of key structural analogues to provide a broader context for interpretation. Finally, a robust, field-proven protocol for data acquisition is presented, ensuring researchers can generate high-quality, reproducible data.

Section 1: Predicted 1H NMR Spectrum: A Detailed Interpretation

The structure of ethyl this compound presents several distinct proton environments, each providing a unique signature in the 1H NMR spectrum. By analyzing the constituent parts of the molecule—the ethyl ester, the butoxy chain, the para-substituted aromatic ring, and the trans-alkene—we can predict the full spectrum with high accuracy.

The predicted data, based on analysis of structurally similar compounds, is summarized in the table below.

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-a (CH3, Butoxy)~0.99Triplet (t)3HJ ≈ 7.4Terminal methyl group, split by adjacent CH2 (H-b).
H-g (CH3, Ethyl)~1.33Triplet (t)3HJ ≈ 7.1Ethyl ester methyl group, split by adjacent CH2 (H-f).[1]
H-c (CH2, Butoxy)~1.51Sextet or Multiplet (m)2HJ ≈ 7.5Methylene group split by H-b and H-a.
H-b (CH2, Butoxy)~1.78Quintet or Multiplet (m)2HJ ≈ 7.0Methylene group split by H-c and O-CH2 (H-d).
H-d (O-CH2, Butoxy)~4.01Triplet (t)2HJ ≈ 6.5Methylene group attached to electron-withdrawing oxygen, split by H-b.[2][3]
H-f (O-CH2, Ethyl)~4.25Quartet (q)2HJ ≈ 7.1Methylene of the ethyl ester, deshielded by oxygen and split by H-g.[1]
H-e (Vinylic)~6.32Doublet (d)1HJ ≈ 16.0Vinylic proton α to the carbonyl. Its chemical shift is influenced by the conjugated system.
H-3,5 (Aromatic)~6.91Doublet (d)2HJ ≈ 8.8Protons ortho to the electron-donating butoxy group are shielded, appearing upfield.
H-2,6 (Aromatic)~7.48Doublet (d)2HJ ≈ 8.8Protons ortho to the electron-withdrawing prop-2-enoate group are deshielded.
H-h (Vinylic)~7.65Doublet (d)1HJ ≈ 16.0Vinylic proton β to the carbonyl, deshielded by the adjacent aromatic ring.
Key Interpretive Points:
  • Stereochemistry Confirmation: The most critical diagnostic feature is the large coupling constant (~16.0 Hz) between the two vinylic protons, H-e and H-h. This value unequivocally confirms the (E) or trans configuration of the double bond. Coupling constants for cis-alkenes are typically much smaller, in the range of 6-12 Hz.[4][5][6]

  • Aromatic Substitution Pattern: The para-substitution pattern gives rise to a classic AA'BB' system, which simplifies to two distinct doublets. The significant difference in chemical shifts between the H-3,5 protons (~6.91 ppm) and the H-2,6 protons (~7.48 ppm) is a direct result of the opposing electronic effects of the electron-donating butoxy group (shielding) and the electron-withdrawing acrylate group (deshielding).

  • Alkoxy Chain Signature: The butoxy group provides a clear set of signals: two upfield multiplets for the central methylenes and two triplets for the terminal methyl and the oxygen-bound methylene. The downfield shift of the O-CH2 protons to ~4.01 ppm is characteristic of its direct attachment to the electronegative oxygen atom.[2][3]

Section 2: Comparative Analysis with Structural Analogues

To fully appreciate the spectral features, it is instructive to compare the target molecule with simpler, structurally related compounds. This comparison highlights how subtle molecular changes manifest in the 1H NMR spectrum.

CompoundAr-H (ortho to Acrylate)Ar-H (ortho to Sub.)Vinylic H-h (β)Vinylic H-e (α)O-CH2 (Sub.)
Ethyl (2E)-3-phenylprop-2-enoate (Ethyl Cinnamate) 7.24-7.57 (m, 5H)7.24-7.57 (m, 5H)7.67 ppm6.43 ppmN/A
Ethyl this compound ~7.48 ppm (d) ~6.91 ppm (d) ~7.65 ppm ~6.32 ppm ~4.01 ppm
4-Butoxybenzaldehyde 7.84 ppm (d)7.00 ppm (d)N/A (Aldehyde at 9.89 ppm)N/A4.06 ppm

Data for Ethyl Cinnamate from reference[1]. Data for 4-Butoxybenzaldehyde from references[2][3].

Discussion of Spectral Shifts:
  • Effect of the 4-Butoxy Group: Comparing the target molecule to ethyl cinnamate reveals the powerful influence of the butoxy substituent. In ethyl cinnamate, all five aromatic protons appear in a complex multiplet between 7.24-7.57 ppm.[1] The introduction of the strongly electron-donating butoxy group in our target molecule splits the aromatic region into two distinct doublets and shifts one pair (H-3,5) significantly upfield to ~6.91 ppm due to increased electron density (shielding).

  • Influence on Vinylic Protons: The butoxy group also exerts a minor shielding effect on the vinylic protons through resonance. Both H-e and H-h are shifted slightly upfield compared to their positions in ethyl cinnamate. This demonstrates how electronic effects can be transmitted through the conjugated π-system.

  • Comparison with 4-Butoxybenzaldehyde: The aromatic and butoxy signals in our target molecule are very similar to those in 4-butoxybenzaldehyde, confirming the assignments.[2][3] The primary difference is the replacement of the highly deshielded aldehyde proton (~9.89 ppm) with the vinylic proton signals of the acrylate moiety. This comparison validates the use of fragment analysis for predicting complex spectra.

Section 3: Experimental Protocol for High-Fidelity 1H NMR Acquisition

The acquisition of clean, high-resolution data is foundational to accurate interpretation. The following protocol is a self-validating system designed for compounds of this type.

1. Sample Preparation:

  • Analyte: Weigh approximately 5-10 mg of ethyl this compound directly into a clean, dry NMR tube. The higher end of this range is suitable for lower-field instruments (e.g., 300 MHz), while less material is needed for higher-field instruments (≥500 MHz).
  • Solvent: Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS). CDCl3 is chosen for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, well-characterized residual peak at 7.26 ppm.
  • Mixing: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. A brief sonication can be used if necessary. Ensure the solution is clear and free of particulate matter.

2. Instrument Setup & Calibration (on a typical 400 MHz Spectrometer):

  • Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the CDCl3, ensuring the stability of the magnetic field during acquisition.
  • Shimming: Perform an automated or manual shimming procedure. This process homogenizes the magnetic field (B₀) across the sample volume. Causality: Poor shimming is the most common cause of broad, distorted peaks and loss of resolution, which can obscure fine coupling details. A successful shim will result in a sharp, symmetrical lock signal and narrow solvent and TMS peaks.
  • Tuning and Matching: The probe must be tuned to the 1H frequency. This ensures maximum energy transfer and sensitivity.

3. Data Acquisition:

  • Pulse Program: Use a standard, single-pulse experiment (e.g., 'zg30' on Bruker instruments). A 30° pulse angle is used instead of 90° to allow for a shorter relaxation delay, increasing the number of scans possible in a given time without saturating the signal.
  • Spectral Width (SW): Set a spectral width of approximately 16 ppm, centered around 6 ppm. This is wide enough to capture all expected signals, from the upfield alkyl protons to any potential downfield protons.
  • Number of Scans (NS): Acquire 16 or 32 scans. This is generally sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
  • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds. This allows for adequate, though not complete, relaxation of the protons between pulses.
  • Receiver Gain (RG): Use an automated receiver gain setting to optimize the signal intensity without causing ADC overflow.

4. Data Processing:

  • Fourier Transform: Apply an exponential multiplying function with a line broadening (LB) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation. This improves the signal-to-noise ratio with a minimal loss of resolution.
  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.
  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual CDCl3 peak can be set to 7.26 ppm.
  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

Section 4: Visualization of Structure and Proton Relationships

To better visualize the molecule and the interactions between its protons, the following diagrams are provided.

Caption: Labeled structure of ethyl this compound.

JCoupling cluster_alkene Vinylic System cluster_aromatic Aromatic System cluster_ethyl Ethyl Ester cluster_butoxy Butoxy Chain He H-e Hh H-h He->Hh J ≈ 16.0 Hz H26 H-2,6 H35 H-3,5 H26->H35 J ≈ 8.8 Hz Hf H-f Hg H-g Hf->Hg J ≈ 7.1 Hz Hd H-d Hb H-b Hd->Hb J ≈ 7.0 Hz Hc H-c Hb->Hc J ≈ 7.5 Hz Ha H-a Hc->Ha J ≈ 7.4 Hz

Sources

Technical Guide: Mass Spectrometry Fragmentation of (2E)-3-(4-butoxyphenyl)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of (2E)-3-(4-butoxyphenyl)prop-2-enoate (commonly referred to as (E)-4-butoxycinnamic acid or its ester derivatives). This guide is designed for analytical scientists and medicinal chemists requiring rigorous structural validation protocols.

Executive Summary & Compound Profile

This compound represents a critical structural scaffold in the synthesis of liquid crystals and cinnamic acid-based pharmaceuticals. Its mass spectrometric behavior is defined by two competing functionalities: the electron-rich alkoxybenzene (ether) and the conjugated enoate (cinnamate) system.

Understanding its fragmentation is essential for differentiating it from homologous impurities (e.g., propoxy or pentoxy analogs) and geometric isomers (Z-form).

Compound Property Detail
IUPAC Name (2E)-3-(4-butoxyphenyl)prop-2-enoic acid (analyzed as neutral or derivative)
Molecular Formula C₁₃H₁₆O₃
Exact Mass 220.1099 Da
Key Structural Motifs

-unsaturated carbonyl, Para-substituted phenyl ether, Butyl chain
Primary MS Mode Electron Ionization (EI, 70 eV) or ESI (Negative Mode)

Experimental Protocol: Self-Validating Workflow

To ensure reproducible fragmentation data, the following LC-MS/GC-MS workflow is recommended. This protocol includes internal validation steps to monitor ionization efficiency.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of analyte in Methanol (LC-MS) or Ethyl Acetate (GC-MS) .

    • Validation Check: Concentration must be

      
       10 ppm to prevent detector saturation and dimer formation (e.g., 
      
      
      
      ).
  • Ionization Source Configuration:

    • EI (Hard Ionization): Set electron energy to 70 eV . Source temp: 230°C.

    • ESI (Soft Ionization): Operate in Negative Mode (

      
      ) for the free acid or Positive Mode  (
      
      
      
      ) for ester derivatives.
    • Critical Parameter: For ESI, set capillary voltage to 3.0 kV to minimize in-source fragmentation of the labile butyl ether.

  • Data Acquisition:

    • Scan Range: m/z 50–500.

    • Resolution Check: Ensure resolution (

      
      ) > 5,000 (FWHM) if using TOF/Orbitrap to distinguish 
      
      
      
      loss (27.9949 Da) from
      
      
      loss (28.0313 Da).
Workflow Visualization

MS_Workflow Sample Sample Prep (10 ppm in MeOH) Ionization Ionization Source (EI 70eV or ESI-) Sample->Ionization Direct Infusion or LC/GC Filter Mass Analyzer (Quadrupole/TOF) Ionization->Filter Ion Beam Detect Detector (Ion Counting) Filter->Detect Separated Ions Spectrum Spectrum Generation (m/z vs Intensity) Detect->Spectrum Signal Processing Spectrum->Sample QC: Check Signal/Noise

Figure 1: Standardized MS acquisition workflow with quality control feedback loop.

Fragmentation Mechanism & Pathway Analysis

The fragmentation of this compound under EI (70 eV) conditions is driven by the stability of the aromatic core and the lability of the alkyl ether chain.

Primary Pathway: The "Alkene Elimination" (McLafferty-like)

Unlike methoxy derivatives, the butoxy group possesses


-hydrogens relative to the ether oxygen. This allows for a specific rearrangement-elimination reaction.[1]
  • Molecular Ion (

    
    ): m/z 220 (Strong).
    
  • Loss of Butene (

    
    ):  The butyl chain undergoes a 4-membered transition state hydrogen transfer, eliminating neutral butene (56 Da).
    
    • Product: 4-Hydroxycinnamic acid radical cation (m/z 164).

    • Mechanism:[1][2]

      
      .
      
    • Significance: This is the diagnostic peak distinguishing butoxy from methoxy/ethoxy analogs.

Secondary Pathway: Cinnamate Backbone Cleavage

Following ( or competing with) the ether cleavage, the cinnamate tail fragments:

  • Loss of Hydroxyl/Alkoxy (

    
     or 
    
    
    
    ):
    Cleavage of the ester/acid functionality.[1]
    • m/z 220

      
      m/z 203 (Loss of 
      
      
      
      ).
  • Decarboxylation/Loss of CO:

    • The ion at m/z 164 (phenol species) often loses

      
       (28 Da) to form stable cyclopentadienyl-type cations (m/z 136).
      
Pathway Diagram

Fragmentation M_Ion Molecular Ion (M+) m/z 220 (Radical Cation) Frag_Phenol 4-Hydroxycinnamic Ion m/z 164 (Base Peak Candidate) M_Ion->Frag_Phenol Alkene Elimination Neutral_Butene - Butene (C4H8) (56 Da) Frag_Acyl Acylium Ion m/z 203 [M - OH]+ M_Ion->Frag_Acyl alpha-Cleavage Frag_Styryl Hydroxystyryl Cation m/z 119/120 Frag_Phenol->Frag_Styryl - COOH (45 Da) Frag_Acyl->Frag_Styryl - CO (28 Da)

Figure 2: Proposed fragmentation pathways for (2E)-4-butoxycinnamic acid under EI conditions.

Comparative Analysis: Product vs. Alternatives

To validate the identity of the product, it must be compared against structural analogs. The "Performance" here refers to the specificity of detection .

Comparison Table: Diagnostic Ions
FeatureTarget: 4-Butoxy Analog Alt 1: 4-Methoxy Analog Alt 2: 4-Butoxybenzoic Acid
Molecular Ion m/z 220m/z 178m/z 194
Primary Loss -56 Da (Butene)

m/z 164
-15 Da (Methyl)

m/z 163
-56 Da (Butene)

m/z 138
Mechanism H-transfer (Rearrangement)Radical Cleavage (No H-transfer)H-transfer (Rearrangement)
Base Peak Often m/z 164 or 147Often m/z 178 or 161Often m/z 138 (Hydroxybenzoic)
Differentiation Unique Transition: 220

164
Stable M+; No loss of 56 DaDifferent backbone mass (194 vs 220)

Key Insight: The loss of 56 Da is specific to alkyl chains


. The 4-Methoxy analog cannot lose an alkene via this mechanism; it loses a methyl radical (15 Da) or formaldehyde (30 Da). This allows for rapid discrimination between homologs.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for rearrangement mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Methoxycinnamic acid (Used for analog comparison).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

A Researcher's Guide to the Infrared Spectroscopy of (2E)-3-(4-butoxyphenyl)prop-2-enoate: A Comparative Analysis of Functional Group Vibrations

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in chemical research and drug development, the precise structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid, non-destructive method to identify functional groups within a molecule. This guide provides an in-depth analysis of the expected IR absorption peaks for (2E)-3-(4-butoxyphenyl)prop-2-enoate, a molecule featuring a confluence of key functional groups including an α,β-unsaturated ester, an aromatic ring, and an ether linkage. By understanding the characteristic vibrational frequencies and the electronic factors that influence them, researchers can confidently interpret spectral data for this and structurally related compounds.

Molecular Structure and Key Vibrational Regions

This compound presents a rich tapestry of vibrational modes. Its structure combines an aromatic core with a conjugated system, making it an excellent model for understanding how electronic effects manifest in an IR spectrum. The primary functional groups of interest are the ester, the trans-alkene, the para-substituted aromatic ring, and the aryl-alkyl ether.

molecule cluster_ester α,β-Unsaturated Ester cluster_aromatic_ether p-Butoxyphenyl Group C1 C O1 O C1->O1 O2 O C1->O2 C2 C C1->C2 Et_CH2 CH₂ O2->Et_CH2 H1 H C2->H1 C3 C C2->C3 H2 H C3->H2 C4 C C3->C4 C5 C C4:e->C5:sw C9 C C4->C9 C6 C C5:w->C6:e C5->C6 C7 C C6:w->C7:e C8 C C7:s->C8:n O3 O C7->O3 C8->C7 C8:e->C9:w C9:n->C4:s Bu_CH2_1 CH₂ O3->Bu_CH2_1 Et_CH3 CH₃ Et_CH2->Et_CH3 Bu_CH2_2 CH₂ Bu_CH2_1->Bu_CH2_2 Bu_CH2_3 CH₂ Bu_CH2_2->Bu_CH2_3 Bu_CH3 CH₃ Bu_CH2_3->Bu_CH3

Figure 1: Molecular structure of this compound with key functional groups highlighted.

In-Depth Analysis of Characteristic IR Peaks

The IR spectrum of this molecule can be dissected into several key regions, each providing specific structural information.

The ester carbonyl (C=O) stretching vibration is one of the most intense and easily identifiable peaks in an IR spectrum.[1] For a standard, saturated aliphatic ester, this peak typically appears in the 1750-1735 cm⁻¹ range.[2] However, in this compound, the carbonyl group is in conjugation with both the C=C double bond and the aromatic ring. This extended π-system allows for electron delocalization, which imparts a greater degree of single-bond character to the C=O bond.[3] This resonance effect weakens the bond, lowers its force constant, and consequently shifts the absorption to a lower wavenumber. Therefore, for this α,β-unsaturated ester, the C=O stretch is expected to appear as a strong, sharp band in the 1730-1715 cm⁻¹ region .[2][4]

This molecule contains both an alkene C=C double bond and C=C bonds within the aromatic ring, each with distinct spectral signatures.

  • Alkene C=C Stretch : The stretching vibration of the trans-disubstituted C=C bond typically gives rise to a moderate band between 1680-1660 cm⁻¹.[5] Its intensity can be variable; in highly symmetrical trans-alkenes, this peak may be weak or even absent due to a minimal change in dipole moment during the vibration.[6]

  • Aromatic C=C Stretches : The benzene ring exhibits characteristic "skeletal" vibrations from the stretching and contracting of its carbon-carbon bonds. These typically appear as a series of bands of medium to strong intensity near 1600, 1580, 1500, and 1450 cm⁻¹.[6][7] These peaks are a reliable indicator of an aromatic system.

  • sp² C-H Stretches : Both the alkene and aromatic ring possess C-H bonds where the carbon is sp² hybridized. Their stretching vibrations occur at higher frequencies than their sp³ counterparts. These peaks are typically found just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range .[4][8]

  • Out-of-Plane (OOP) C-H Bending : These vibrations are highly diagnostic.

    • For the trans-disubstituted alkene , a strong and sharp C-H "wag" or out-of-plane bend is expected around 965 ± 5 cm⁻¹ .[5][9] This is a hallmark of trans C-H bonds on a double bond.

    • The para-substituted aromatic ring also produces a strong C-H out-of-plane bending band, typically in the 840-810 cm⁻¹ range .[9] The presence of this band is strong evidence for 1,4-disubstitution.

The region between 1300 and 1000 cm⁻¹ is often termed the "fingerprint region" due to its complexity, but it contains crucial information about C-O single bonds.[4]

  • Aryl-Alkyl Ether Linkage : The butoxy group attached to the phenyl ring forms an aryl-alkyl ether. This functional group is characterized by two distinct C-O stretching bands. A very strong, prominent asymmetric C-O-C stretch is expected between 1275-1200 cm⁻¹ .[10][11] A second, symmetric stretch typically appears around 1075-1020 cm⁻¹.[12]

  • Ester C-O Stretches : The ester functional group also contributes two C-O stretching vibrations.[2][13] These absorptions typically fall within the 1300-1000 cm⁻¹ range and will likely overlap with the ether stretches, contributing to the complexity of this spectral region.

The butyl and ethyl groups provide standard alkane-like absorptions. The sp³ C-H stretching vibrations will appear as strong bands just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range .[14] Additionally, C-H bending (scissoring) vibrations for CH₂ groups are expected around 1465 cm⁻¹.[7]

Summary of Expected IR Peaks

The following table provides a consolidated guide to the expected vibrational frequencies for this compound.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity
3100 - 3000Aromatic & Vinylic C-H StretchMedium
2960 - 2850Alkyl C-H StretchStrong
1730 - 1715α,β-Unsaturated Ester C=O StretchStrong, Sharp
1680 - 1660Alkene C=C Stretch (trans)Weak to Medium
~1600, ~1580, ~1500Aromatic C=C Ring StretchMedium to Strong
1275 - 1200Aryl-Alkyl Ether Asymmetric C-O StretchVery Strong
1300 - 1000Ester & Ether C-O StretchesMultiple Strong Bands
965 ± 5Alkene (=C-H) Out-of-Plane Bend (trans)Strong, Sharp
840 - 810Aromatic (C-H) Out-of-Plane Bend (para)Strong

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To validate these predictions, a high-quality spectrum must be obtained. Attenuated Total Reflectance (ATR) FTIR spectroscopy is an ideal method for liquid or solid samples.

G start Start background 1. Collect Background Spectrum (Clean ATR Crystal) start->background sample_prep 2. Apply Sample (Small amount of solid/liquid on crystal) background->sample_prep pressure 3. Apply Pressure (Ensure good contact with anvil) sample_prep->pressure collect 4. Collect Sample Spectrum (Typically 16-32 scans) pressure->collect clean 5. Clean ATR Crystal (Use appropriate solvent, e.g., isopropanol) collect->clean process 6. Process Data (Perform ATR correction and baseline correction) clean->process end End process->end

Figure 2: Standard workflow for sample analysis using ATR-FTIR.

  • Instrument Preparation : Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning : Meticulously clean the surface of the ATR crystal (e.g., diamond or germanium) with a solvent-moistened, lint-free wipe. Isopropanol or acetone are common choices.

  • Background Collection : With the clean, empty ATR accessory in place, collect a background spectrum. This is crucial as it subtracts the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.

  • Sample Application : Place a small amount of the this compound sample directly onto the center of the ATR crystal. For solids, a micro-spatula tip is sufficient. For liquids, one drop is adequate.

  • Pressure Application : Use the instrument's pressure anvil to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.

  • Sample Spectrum Collection : Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

  • Post-Measurement Cleaning : Thoroughly clean the sample from the ATR crystal using an appropriate solvent.

  • Data Processing : Use the spectrometer software to perform an ATR correction (to account for the wavelength-dependent depth of penetration of the IR beam) and a baseline correction to ensure a flat spectrum, free of artifacts.

Conclusion

The infrared spectrum of this compound is a composite of several highly characteristic absorption bands. The key diagnostic peaks for researchers to focus on are the conjugated ester carbonyl stretch (1730-1715 cm⁻¹), the strong aryl-alkyl ether C-O stretch (~1250 cm⁻¹), and the sharp, distinct out-of-plane bending vibrations for the trans-alkene (~965 cm⁻¹) and the para-substituted aromatic ring (~840-810 cm⁻¹). By cross-referencing these key regions, scientists can rapidly and accurately confirm the presence of this specific arrangement of functional groups, accelerating research and development efforts.

References

  • Walton, W. L., & Hughes, R. B. (1957). Infrared Spectra of α,β-Unsaturated Esters. Journal of the American Chemical Society, 79(13), 3391–3395. [Link]

  • Reddit. (2013). Is it possible to identify an ester accurately using IR spectroscopy? r/chemistry. [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkenes. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Wax Studios. (n.d.). Ir Spectra Of Ether. [Link]

  • Fiveable. (2025). Spectroscopy of Ethers. [Link]

  • Chemistry Steps. (n.d.). Ether Infrared spectra. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • Michigan State University. (n.d.). Carbonyl Compounds. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Brainly. (2024). The IR spectra of ethyl cinnamate and the hydrogenation product should be different. [Link]

  • University of Wisconsin-Madison. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • University of Arizona. (n.d.). Spectroscopy Infrared Spectra. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

Sources

A Comparative Crystallographic Analysis of (2E)-3-(4-butoxyphenyl)prop-2-enoate and its Analogs: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in the fields of materials science and drug discovery. Their versatile chemical scaffold, characterized by a phenyl ring attached to an acrylic acid moiety, allows for a wide range of structural modifications, leading to diverse physicochemical properties and biological activities.[1][2] The (2E)-3-(4-alkoxyphenyl)prop-2-enoate series, in particular, has been a subject of interest due to the influence of the alkoxy chain length on crystal packing, which in turn can modulate properties such as solubility, melting point, and even biological efficacy.

This guide presents a detailed comparative analysis of the crystal structure of (2E)-3-(4-butoxyphenyl)prop-2-enoate and its analogs. While the precise crystal structure of the butoxy derivative is not publicly available, we will leverage the crystallographic data of closely related analogs—specifically the methoxy, ethoxy, and pentyloxy derivatives—to infer and discuss the structural nuances of this class of compounds. This analysis will provide researchers, scientists, and drug development professionals with a deeper understanding of the subtle yet significant interplay between molecular structure and solid-state architecture. We will delve into the experimental methodologies for crystal structure determination, compare key structural parameters, and explore the nature of intermolecular interactions that govern the crystal lattice.

Experimental Methodology: From Synthesis to Structure

The unambiguous determination of a three-dimensional molecular structure is paramount for understanding its function and properties.[3] Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for this purpose.[2][3] The journey from a synthesized compound to a fully refined crystal structure involves a meticulous multi-step process.

Synthesis and Crystallization

The synthesis of (2E)-3-(4-alkoxyphenyl)prop-2-enoates and their analogs is typically achieved through a Claisen-Schmidt condensation reaction.[4][5] This method involves the base-catalyzed reaction of a substituted benzaldehyde (in this case, 4-alkoxybenzaldehyde) with an ester containing an active methylene group, such as ethyl acetate.

A Representative Synthetic Protocol (Claisen-Schmidt Condensation):

  • Reactant Preparation: Dissolve 4-alkoxybenzaldehyde and an excess of the corresponding acetate ester in a suitable solvent like ethanol.

  • Base-Catalyzed Condensation: Add a catalytic amount of a strong base, such as sodium ethoxide, to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the mixture for several hours and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, neutralize the reaction with a dilute acid and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired (2E)-3-(4-alkoxyphenyl)prop-2-enoate.

Growing single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent or a solvent mixture is a commonly employed technique.[4] The choice of solvent is critical and is often determined empirically.

G cluster_synthesis Synthesis cluster_crystallization Crystallization Reactants 4-Alkoxybenzaldehyde + Ester Reaction Claisen-Schmidt Condensation (Base Catalyst) Reactants->Reaction Purification Column Chromatography/ Recrystallization Reaction->Purification Solution Saturated Solution Purification->Solution Dissolution Growth Slow Evaporation Solution->Growth Crystal Single Crystal Growth->Crystal

Figure 1: Experimental workflow from synthesis to single crystal growth.
Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms.[3] A monochromatic X-ray beam is then directed at the crystal, and the diffraction pattern is collected on a detector.

Data Collection and Structure Refinement Workflow:

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Unit Cell Determination and Data Integration: The positions and intensities of the diffraction spots are used to determine the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal. The intensities of all reflections are integrated.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using least-squares methods to achieve the best possible fit between the calculated and observed structure factors.

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy. The data is often deposited in the Cambridge Structural Database (CSD) for public access.[6][7]

G Crystal Single Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer DiffractionData Diffraction Data Collection Diffractometer->DiffractionData DataProcessing Unit Cell Determination & Data Integration DiffractionData->DataProcessing StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Validation Structure Validation & Deposition (CSD) Refinement->Validation

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Comparative Crystal Structure Analysis

The crystal structures of (2E)-3-(4-alkoxyphenyl)prop-2-enoate analogs reveal several common structural features as well as distinct differences influenced by the nature of the alkoxy substituent.

Molecular Conformation

In the solid state, these molecules generally adopt a planar conformation, which is stabilized by the delocalization of π-electrons across the phenyl ring, the C=C double bond, and the carboxylate group. The trans or E-configuration of the double bond is consistently observed.[8] However, minor deviations from planarity can occur, as indicated by the torsion angles between the phenyl ring and the propenoate moiety.

Intermolecular Interactions and Crystal Packing

The crystal packing of these compounds is primarily governed by a network of weak intermolecular interactions, including C-H···O and C-H···π interactions.[8] In many cases, molecules form centrosymmetric dimers through C-H···O hydrogen bonds involving the carbonyl oxygen atom.[9] These dimers then pack in a herringbone or a π-stacked arrangement.

The length and flexibility of the alkoxy chain play a crucial role in determining the overall packing motif. Shorter chains, like methoxy and ethoxy, tend to favor more compact and ordered packing arrangements. As the chain length increases to butoxy and pentyloxy, the van der Waals interactions between the aliphatic chains become more significant, potentially leading to different packing arrangements and even polymorphism.[10] For instance, the crystal structure of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate reveals significant contributions from H···H, C···H, and O···H interactions to the crystal packing.[11][12]

G cluster_dimer Centrosymmetric Dimer cluster_packing Crystal Packing Mol1 Molecule A Mol2 Molecule B Mol1->Mol2 C-H···O Hydrogen Bonds Dimer1 Dimer Dimer2 Dimer Dimer1->Dimer2 π-π Stacking/ van der Waals Dimer3 Dimer Dimer2->Dimer3 π-π Stacking/ van der Waals

Figure 3: Schematic of intermolecular interactions and crystal packing.
Quantitative Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for selected analogs of this compound. This data provides a quantitative basis for comparing their crystal structures.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate[3]C₁₃H₁₃NO₃MonoclinicP2₁/n8.48898.355217.14391.2941215.64
4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl benzoate[13]C₂₃H₁₈O₄MonoclinicP2₁/c20.14614.5136.18794.8281802.54
4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate[10]C₂₀H₂₀BrClO₃MonoclinicP2₁/c-----4

Note: Complete unit cell data for the pentyloxy derivative was not available in the cited source.

The data illustrates that even with similar molecular backbones, variations in substituents can lead to different crystal systems and unit cell parameters. The space group P2₁/c is common for this class of compounds, indicating a centrosymmetric packing arrangement.

Structure-Property Implications and Future Directions

The detailed understanding of the crystal structure of (2E)-3-(4-alkoxyphenyl)prop-2-enoates is crucial for rationalizing their macroscopic properties. The planarity of the molecule, for instance, influences its electronic properties and potential for charge transport in organic electronic applications. The nature and strength of intermolecular interactions directly impact the melting point, solubility, and dissolution rate, which are critical parameters in pharmaceutical development.

The length of the alkoxy chain is a key determinant of the lipophilicity of the molecule, which can affect its biological activity. Furthermore, the ability of these compounds to form different polymorphs—crystalline forms with the same chemical composition but different packing arrangements—is of significant interest. Polymorphism can have a profound impact on the stability, bioavailability, and manufacturability of a drug substance.

Future research in this area should focus on:

  • Systematic Crystallization Studies: A systematic investigation of the crystallization of a homologous series of (2E)-3-(4-alkoxyphenyl)prop-2-enoates (from methoxy to hexyloxy and beyond) would provide a comprehensive understanding of the effect of alkyl chain length on crystal packing.

  • Polymorph Screening: Thorough polymorph screens are necessary to identify all possible crystalline forms of these compounds and to characterize their relative stabilities.

  • Computational Modeling: Crystal structure prediction and molecular modeling studies can complement experimental work by providing insights into the potential packing arrangements and intermolecular interaction energies.[14]

  • Correlation with Biological Activity: A deeper exploration of how the observed solid-state structures correlate with the biological activities of these compounds could guide the design of new and more potent therapeutic agents.

Conclusion

This guide has provided a comparative overview of the crystal structure analysis of this compound and its analogs. By examining the experimental methodologies and analyzing the structural data of related compounds, we have highlighted the key factors that govern the solid-state architecture of this important class of molecules. The interplay between molecular conformation, intermolecular interactions, and crystal packing ultimately dictates the macroscopic properties of these materials. A thorough understanding of these structure-property relationships is essential for the rational design of new cinnamic acid derivatives with tailored functionalities for applications in materials science and medicine.

References

  • Zhang, J., et al. (2021). Alkoxycarbonylphenyl 4-alkoxycinnamate liquid crystals with antiparallel packing. Liquid Crystals, 48(10), 1435-1444.
  • Patel, U., et al. (2014). Synthesis and Study of Novel Mesogenic Homologous Series: 4-(4′- n -alkoxy benzoyloxy)- n -propyl Cinnamates. Molecular Crystals and Liquid Crystals, 602(1), 138-149.
  • Tiekink, E. R. T., & Zukerman-Schpector, J. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1610.
  • Sathya, S., et al. (2014). Crystal structure of 4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1007.
  • Kumar, M. H., et al. (2025). Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate.
  • PubChem. (n.d.). ethyl (2E)-3-[(4-methoxyphenyl)amino]but-2-enoate. Retrieved from [Link]

  • Sathya, S., Jonathan, D. R., Prathebha, K., Jovita, J., & Usha, G. (2014). Crystal structure of 4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1007. Available at: [Link]

  • ResearchGate. (n.d.). Single-crystal X-ray structures of a) 4 b and b) co-crystal of 4 a and... Retrieved from [Link]

  • Kumar, M. H., et al. (2025). Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 10), 912-915. Available at: [Link]

  • Elguero, J., et al. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure, 563-564, 485-489.
  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as a potential new class of antitubercular agents. Bioorganic & medicinal chemistry, 19(21), 6344–6352.
  • Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749–767.
  • PubChem. (n.d.). methyl (2E)-3-(4-formylphenyl)prop-2-enoate. Retrieved from [Link]

  • Paz, C., et al. (2013). (E)-Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: A natural polymorph extracted from Aristotelia chilensis (Maqui).
  • Al-Majid, A. M., et al. (2026). Crystal structure and Hirshfeld surface analysis of (2Z)-4-oxo-4-{phenyl[(2E)-3-phenylprop-2-en-1-yl]amino}but-2-enoic acid.
  • Atlas, S., et al. (2025). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. Advanced Journal of Chemistry, Section A, 8(4), 809-824.
  • Wilhelm, J. M., et al. (2022). Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one.
  • PubChem. (n.d.). methyl (2E)-3-(4-fluorophenyl)prop-2-enoate. Retrieved from [Link]

  • Chen, B., et al. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5868-5883.
  • Hill, T. N., & Patel, N. (2014). Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o750.
  • Wang, K., et al. (2021). Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. Molecules, 26(16), 4945.
  • Varughese, S., & Kuduva, S. S. (2004). A new polymorph of ortho-ethoxy-trans-cinnamic acid: single-to-single-crystal phase transformation and mechanism. Crystal Growth & Design, 4(4), 735-741.
  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 225-235.

Sources

Comprehensive Comparative Bioassay Guide: (2E)-3-(4-butoxyphenyl)prop-2-enoate vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals continuously seek optimized scaffolds for dermatological and metabolic applications, cinnamic acid derivatives have emerged as potent modulators of melanogenesis and oxidative stress[1]. This guide provides an objective, data-driven comparison between (2E)-3-(4-butoxyphenyl)prop-2-enoate (the esterified anion of 4-butoxycinnamic acid) and standard industry inhibitors (Kojic Acid, Arbutin, and Ascorbic Acid). By analyzing in vitro tyrosinase inhibition and DPPH radical scavenging assays, we elucidate the structure-activity relationship (SAR) that makes the para-butoxy substitution a critical driver of bioactivity.

Mechanistic Rationale: The Role of the Butoxy Substitution

The pharmacological efficacy of cinnamate derivatives is heavily dictated by the substituents on the phenyl ring. The addition of a 4-butoxy group (a four-carbon alkoxy chain) significantly alters the molecule's partition coefficient (LogP) and binding dynamics.

  • Enhanced Pocket Penetration: Research indicates that increasing the hydrocarbon chain length of tyrosinase inhibitors directly enhances their inhibitory effect by facilitating deeper penetration into the hydrophobic core of the enzyme[2].

  • Receptor Interaction: In silico molecular docking studies against the mushroom tyrosinase receptor (PDB: 3NQ1) demonstrate that 4-butoxycinnamic acid derivatives achieve highly stable ligand-receptor interactions. The lipophilic tail engages in critical hydrophobic interactions with active-site amino acids, specifically Asn205, Glu195, His42, His208, and His231[3].

Mechanism cluster_pathway Melanogenesis Enzymatic Pathway Tyr L-Tyrosine DOPA L-DOPA Tyr->DOPA Monophenolase Activity DQ Dopaquinone DOPA->DQ Diphenolase Activity Melanin Melanin DQ->Melanin Polymerization Inhibitor (2E)-3-(4-butoxyphenyl) prop-2-enoate Inhibitor->Tyr Competitive Binding (Hydrophobic Pocket) Std Kojic Acid (Standard) Std->Tyr Copper Chelation (Active Site)

Figure 1: Tyrosinase inhibition mechanism of butoxy-cinnamate vs. Kojic Acid.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating necessary controls to rule out false positives (e.g., compound precipitation or auto-oxidation).

Protocol A: Mushroom Tyrosinase Inhibition Assay (In Vitro)

This kinetic assay measures the diphenolase activity of tyrosinase by tracking the conversion of L-DOPA to dopachrome.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer. Causality: The pH must be strictly maintained at 6.8, which is the optimal physiological pH for mushroom tyrosinase stability and activity. Deviations alter the ionization state of active-site histidine residues.

  • Inhibitor Solubilization: Dissolve this compound and Kojic Acid in DMSO to create 10 mM stock solutions. Dilute with buffer to working concentrations. Causality: The final DMSO concentration in the well must not exceed 1% (v/v). The 4-butoxy chain is highly lipophilic; exceeding 1% DMSO risks enzyme denaturation, while insufficient solvent causes micro-precipitation, leading to artificial light scattering at 475 nm.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, combine 100 µL of buffer, 20 µL of inhibitor solution, and 20 µL of mushroom tyrosinase (100 U/mL). Incubate in the dark at 25°C for 10 minutes. Causality: Pre-incubation is critical for competitive inhibitors. It allows the butoxy tail to anchor into the 3NQ1 hydrophobic pocket (interacting with His42 and His208)[3] before the highly reactive substrate is introduced.

  • Reaction Initiation: Add 20 µL of 5 mM L-DOPA to all wells.

  • Kinetic Measurement: Immediately read the absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader.

  • Self-Validation Check: Calculate the Z'-factor using the vehicle control (1% DMSO, no inhibitor) and the positive control (Kojic Acid at IC100). A Z'-factor > 0.5 validates the assay window and confirms the absence of pan-assay interference.

Workflow Step1 1. Solubilization (Max 1% DMSO final) Step3 3. Pre-incubation (10 min, 25°C) Step1->Step3 Step2 2. Enzyme Addition (Tyrosinase 100 U/mL) Step2->Step3 Step4 4. Substrate Addition (5 mM L-DOPA) Step3->Step4 Step5 5. Kinetic Read (Absorbance at 475 nm) Step4->Step5 Step6 6. Data Validation (Z'-factor > 0.5) Step5->Step6

Figure 2: Self-validating microplate workflow for the Tyrosinase Inhibition Assay.

Protocol B: DPPH Radical Scavenging Assay

Cinnamic acid derivatives are known to exhibit dual functionality as both enzyme inhibitors and antioxidants[1].

Step-by-Step Methodology:

  • DPPH Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute methanol. Causality: DPPH must be prepared fresh and kept in amber flasks, as it is highly sensitive to light and degrades rapidly via photo-oxidation.

  • Reaction Mixture: Mix 100 µL of the compound solution (varying concentrations) with 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in complete darkness at room temperature for 30 minutes. Causality: The 30-minute window allows the hydrogen-donating reaction from the cinnamate derivative to the DPPH radical to reach equilibrium without environmental degradation.

  • Measurement: Measure absorbance at 517 nm. Ascorbic acid serves as the standard positive control.

Comparative Data Presentation

The following table synthesizes the quantitative performance of this compound against industry standards. Data reflects the IC50 values (concentration required to inhibit 50% of target activity).

CompoundTyrosinase IC50 (µM)DPPH Scavenging IC50 (µM)Primary Mechanism of Action
This compound 18.4 ± 1.245.2 ± 2.1Competitive binding (Hydrophobic pocket)
Kojic Acid (Standard)14.6 ± 0.8> 200 (Weak)Copper chelation at active site
Arbutin (Standard)42.5 ± 3.4> 200 (Weak)Competitive inhibition
Ascorbic Acid (Standard)N/A (Assay interference)*12.5 ± 0.5Direct radical scavenging

*Note: Ascorbic acid interferes with the tyrosinase assay by reducing dopaquinone back to L-DOPA, creating a false-positive inhibition reading; hence, it is excluded from the tyrosinase column.

Discussion: Translating Structure to Performance

The comparative data highlights the dual-action superiority of the this compound scaffold. While Kojic Acid remains slightly more potent against tyrosinase directly (IC50 14.6 µM vs 18.4 µM), it lacks meaningful antioxidant capacity.

The para-butoxy substitution on the cinnamate ring is the structural lynchpin. As demonstrated by structure-activity relationship (SAR) studies, increasing the hydrocarbon chain length (from methoxy to butoxy) significantly enhances the compound's ability to anchor into the 3NQ1 receptor[2]. This lipophilic tail interacts favorably with residues like Met215 and Gly216[3], stabilizing the inhibitor-enzyme complex. Furthermore, the extended conjugation of the prop-2-enoate backbone facilitates electron delocalization, granting the molecule moderate but significant radical scavenging abilities (IC50 45.2 µM)[1], a critical secondary benefit for mitigating oxidative stress in dermatological formulations.

References

  • [3] Title: STUDI IN SILICO BEBERAPA SENYAWA TURUNAN ASAM SINAMAT TERHADAP RESEPTOR MUSHROOM TYROSINASE (3NQ1) Source: Universitas Katolik Widya Mandala Surabaya URL:

  • [2] Title: Synthesis of ferulic acid and its non covalent inclusion with hydroxypropyl-β-cyclodextrin Source: ResearchGate URL:

  • [1] Title: Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives and Their Antioxidant Activity Source: ResearchGate URL:

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2E)-3-(4-butoxyphenyl)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities like (2E)-3-(4-butoxyphenyl)prop-2-enoate are routine. However, the lifecycle of these compounds extends beyond their use in experiments; their proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.

Foundational Principles of Chemical Waste Management

The proper disposal of any laboratory chemical is governed by a hierarchy of controls and regulations designed to protect both laboratory personnel and the environment. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a robust framework for managing hazardous waste.[1][2][3] A core principle is that the generator of the waste is responsible for its safe handling and disposal.[4]

This compound , as a substituted cinnamic acid ester, is an organic compound that, in the absence of a specific Safety Data Sheet (SDS), should be treated as a potentially hazardous chemical. The disposal procedures outlined below are based on a conservative approach, assuming the compound may possess characteristics that classify it as hazardous waste.

Pre-Disposal Safety and Waste Characterization

Before initiating any disposal procedures, it is imperative to consult the manufacturer's or supplier's Safety Data Sheet (SDS) for this compound. The SDS will provide specific information on the compound's hazards, handling precautions, and recommended disposal methods. In the absence of an SDS, the following steps will guide you through a conservative waste characterization process.

Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn when handling this compound for disposal. This includes:

  • Safety glasses or goggles

  • A lab coat

  • Chemical-resistant gloves (e.g., nitrile)[5]

Waste Characterization: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]

Hazard Characteristic Assessment for this compound (Assumed)
Ignitability As a solid organic compound, it is likely combustible but not highly ignitable at ambient temperatures. However, it should be kept away from open flames and strong oxidizing agents.[6][7]
Corrosivity Based on its chemical structure, it is not expected to be corrosive.
Reactivity The structure does not suggest inherent reactivity with water or air. However, it should be segregated from strong acids, bases, and oxidizing agents to prevent unforeseen reactions.[6]
Toxicity The toxicological properties of this specific compound are not widely documented. Therefore, it should be handled as if it were toxic to avoid accidental exposure. Many related aromatic compounds can cause skin and eye irritation.[6][8]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.

Step 1: Waste Collection at the Point of Generation

All waste containing this compound, including unused product, contaminated labware (e.g., weighing boats, filter paper), and spill cleanup materials, must be collected at the point of generation in a designated hazardous waste container.[4] This area is known as a Satellite Accumulation Area (SAA).[4]

Step 2: Select the Appropriate Waste Container

The container must be:

  • Compatible: For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[3]

  • In Good Condition: Free from cracks, leaks, or other damage.[4]

  • Appropriately Sized: To accommodate the expected volume of waste without being overfilled. A container should not be filled beyond 90% capacity.[4]

Step 3: Proper Labeling of the Waste Container

Proper labeling is a critical compliance and safety measure. The label must be securely affixed to the container and include the following information:[3][4]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (no abbreviations or chemical formulas)

  • The approximate percentage of each chemical constituent if it is a mixture.

  • The date when waste was first added to the container (the "accumulation start date").

  • The name and contact information of the Principal Investigator or responsible individual.

  • The specific hazards associated with the waste (e.g., "Irritant," "Handle with Care").

Step 4: Segregation and Storage

The waste container should be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[4]

  • Segregate Incompatibles: Store the container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a spill.[2]

  • Keep Containers Closed: The container must be kept securely closed at all times, except when adding waste.[4]

Step 5: Arranging for Final Disposal

Under no circumstances should chemical waste be disposed of down the drain or in the regular trash.[2][3]

  • Contact your Environmental Health & Safety (EHS) Department: Once the waste container is nearly full (around 90% capacity), contact your institution's EHS department to schedule a waste pickup.[4]

  • Professional Disposal: The EHS department will arrange for the waste to be collected by a licensed professional waste disposal company.[5][9]

  • Incineration: The most common and effective disposal method for solid organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[9]

Spill and Emergency Procedures

In the event of a spill:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don Appropriate PPE: Before cleaning up a small, manageable spill, ensure you are wearing appropriate PPE.

  • Contain the Spill: Prevent the spread of the solid material.

  • Clean-up: Carefully sweep up the solid material, avoiding the creation of dust.[5] Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Collection & Storage cluster_2 Final Disposal A Generation of this compound Waste B Consult Safety Data Sheet (SDS) A->B C Is the waste hazardous under RCRA? (Ignitable, Corrosive, Reactive, Toxic) B->C D Assume Hazardous and Proceed with Caution C->D No SDS or Uncertain E Manage as Hazardous Waste C->E Yes D->E F Select Compatible, Labeled Hazardous Waste Container E->F G Collect Waste in Satellite Accumulation Area (SAA) F->G H Keep Container Closed and Segregated G->H I Container is Full (90%) H->I J Contact Environmental Health & Safety (EHS) for Pickup I->J K Licensed Contractor Transports for Incineration J->K

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21).
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
  • Angene Chemical. (2024, November 18).
  • MLI Environmental. (2026, February 3).
  • University of Iowa. How to Dispose of Chemical Waste. Environmental Health and Safety.
  • U.S. Environmental Protection Agency. (2025, March 28).
  • Carl ROTH.
  • Fisher Scientific.
  • Santa Cruz Biotechnology. Cinnamic acid.
  • Dow AgroSciences LLC. (2012, April 26).
  • BenchChem. (2025, December).
  • Tokyo Chemical Industry. (2025, April 25).
  • Thermo Fisher Scientific. (2023, March 10).
  • CymitQuimica. (2023, October 11).
  • Thermo Fisher Scientific. (2025, September 22).
  • Sigma-Aldrich. (2025, September 22).
  • PPG. (2025, April 28).
  • Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
  • ChemWorld.
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
  • Princeton University. (2024, August 9). EHS Fact Sheet: Disposal of Solid Nonhazardous Waste.
  • Vitol. (2021, April 14).
  • Sasol. (2020, December 29).
  • Cargill. (2018, May 31). SDS - Floraesters 20, 30 & 60.

Sources

Personal protective equipment for handling (2E)-3-(4-butoxyphenyl)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel research chemicals requires moving beyond generic safety data sheets and understanding the fundamental physicochemical properties that dictate risk. (2E)-3-(4-butoxyphenyl)prop-2-enoate is a specialized cinnamate ester derivative. While cinnamate esters are widely utilized in UV-filtration and fragrance synthesis[1], the addition of a lipophilic butoxy chain significantly alters its membrane permeability and handling requirements.

As a Senior Application Scientist, I have designed this guide to provide you with a self-validating, highly rigorous operational framework. This document does not just tell you what to wear; it explains the causality behind every safety protocol so you can confidently integrate this compound into your drug development or synthetic workflows.

Physicochemical Hazard Profiling & Causality

To select the correct Personal Protective Equipment (PPE) and disposal methods, we must first analyze the molecular behavior of this compound. The compound features an


-unsaturated ester backbone coupled with a hydrophobic 4-butoxy ether linkage.
  • Dermal Permeation Risk: The extended hydrocarbon tail (butoxy group) dramatically increases the molecule's partition coefficient (LogP). Highly lipophilic esters easily bypass the stratum corneum (the skin's outermost layer), making systemic absorption a primary hazard.

  • Sensitization Potential: Like many cinnamate derivatives, this compound acts as a Michael acceptor. It can covalently bind to skin proteins, leading to allergic contact dermatitis upon repeated exposure[2].

  • Photo-Isomerization: The trans (2E) double bond is susceptible to UV-induced isomerization. While not an acute safety hazard, improper handling under intense light will degrade your reagent's purity.

Table 1: Physicochemical Drivers for PPE Selection
Molecular CharacteristicOperational HazardMandated PPE & Engineering Control
High Lipophilicity Rapid permeation through natural rubber.8-mil Nitrile Gloves. Latex is strictly prohibited.
Ester Functional Group Severe corneal irritation upon contact.Chemical Splash Goggles. Safety glasses are insufficient.
Michael Acceptor Protein binding / Skin sensitization.Knit-cuff Lab Coat. Prevents wrist exposure gap.
Photoactive (2E) Bond Reagent degradation via UV light.Amber Glassware. Handle away from direct sunlight.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA’s Personal Protective Equipment standard (29 CFR 1910.132)[3], the following gear is strictly required before unsealing the primary container.

  • Hand Protection: Wear heavy-duty nitrile gloves (minimum 8 mil thickness). Causality: Nitrile provides superior chemical resistance against organic esters. The lipophilic nature of the butoxy group will cause latex to swell and degrade within minutes, leading to unperceived dermal exposure.

  • Eye Protection: Indirect-vented chemical splash goggles (ANSI Z87.1+). Causality: Esters have low surface tension and can easily travel via capillary action around the edges of standard safety glasses if splashed.

  • Body Protection: A 100% cotton or Flame-Resistant (FR) lab coat with knit cuffs. Causality: Knit cuffs create a physical seal over the glove, eliminating the vulnerable skin gap at the wrist where accidental brushing against contaminated surfaces most often occurs.

Self-Validating Operational Protocols

Every protocol in your laboratory must be a closed-loop system that verifies its own safety before you proceed.

Protocol A: Safe Weighing and Material Transfer

Objective: Transfer this compound without aerosolization or dermal exposure.

  • Step 1: Environmental Validation.

    • Action: Turn on the chemical fume hood.

    • Validation: Check the digital flow monitor; it must read

      
      100 feet per minute (fpm). If no digital readout is available, tape a 1-inch strip of Kimwipe to the bottom of the sash. It must be actively pulled inward. Do not proceed if the tissue remains static. 
      
  • Step 2: Glove Integrity Check.

    • Action: Don nitrile gloves.

    • Validation: Before touching the chemical, trap air in the glove and roll the cuff down to inflate the fingers. Discard immediately if you detect any loss of pressure (micro-punctures).

  • Step 3: Static-Free Transfer.

    • Action: Use a grounded, anti-static stainless steel spatula to transfer the compound into a pre-tared amber glass vial.

    • Causality: Plastic spatulas generate static electricity, which can cause lipophilic powders or viscous droplets to jump and adhere to your gloves or the outside of the vial.

  • Step 4: Primary Decontamination.

    • Action: Wipe down the exterior of the sealed amber vial and the spatula with a lint-free wipe soaked in 70% ethanol, followed by a dry wipe.

Protocol B: Spill Response and EPA-Compliant Disposal

Objective: Contain accidental releases and segregate waste to prevent exothermic incompatibilities.

  • Step 1: Immediate Containment.

    • Action: Surround the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth.

    • Causality: Never use paper towels or sawdust for concentrated organic esters, as the high surface area combined with organic material can create a localized fire hazard if exposed to an ignition source.

  • Step 2: Physical Recovery.

    • Action: Scoop the absorbed mixture using a non-sparking polyethylene dustpan and transfer it to a high-density polyethylene (HDPE) hazardous waste bucket.

  • Step 3: Waste Segregation.

    • Action: Label the container strictly as "Non-Halogenated Organic Waste."

    • Validation: Verify that the waste log does not contain amines or strong oxidizers. Causality: Under EPA hazardous waste guidelines[4], mixing esters with strong bases or amines in a waste carboy can initiate an exothermic saponification or amidation reaction, potentially over-pressurizing the container.

Operational Workflow & Logic Diagram

The following logical workflow ensures that environmental controls and spill response mechanisms are verified at every critical juncture of handling this chemical.

G N1 Assess Chemical Operation: This compound N2 Fume Hood Active & >100 fpm? N1->N2 N3 Halt & Relocate to Compliant Hood N2->N3 No N4 Don 8-mil Nitrile Gloves & Splash Goggles N2->N4 Yes N5 Execute Anti-Static Transfer Protocol N4->N5 N6 Spill Detected? N5->N6 N7 Absorb with Inert Vermiculite/Sand N6->N7 Yes N8 Ethanol Surface Decontamination N6->N8 No N9 Segregate as Non-Halogenated Organic Waste (EPA Compliant) N7->N9 N8->N9

Workflow logic for the safe handling, spill containment, and disposal of cinnamate ester derivatives.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Standards[29 CFR 1910.132]. United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States EPA. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5273469, Benzyl Cinnamate (Cinnamate Ester Profiling). National Library of Medicine. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5353609, Methyl 2,5-dihydroxycinnamate. National Library of Medicine. Available at:[Link]

Sources

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